Technical Documentation Center

{2-Oxaspiro[4.5]decan-3-yl}methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {2-Oxaspiro[4.5]decan-3-yl}methanamine
  • CAS: 2060050-79-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Workflows of {2-Oxaspirodecan-3-yl}methanamine: A Technical Guide for Drug Development

Physicochemical Properties and Synthetic Workflows of {2-Oxaspiro[1]decan-3-yl}methanamine: A Technical Guide for Drug Development Executive Summary In contemporary medicinal chemistry, the transition from flat, aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Synthetic Workflows of {2-Oxaspiro[1]decan-3-yl}methanamine: A Technical Guide for Drug Development

Executive Summary

In contemporary medicinal chemistry, the transition from flat, aromatic rings to three-dimensional, sp³-rich scaffolds—often referred to as "escaping from flatland"—has become a foundational strategy for improving the clinical success rates of drug candidates. {2-Oxaspiro[1]decan-3-yl}methanamine (CAS: 2060050-79-3) represents a high-value building block in this paradigm. By tethering a versatile primary amine to a conformationally restricted oxaspiro[1]decane core, this molecule provides an ideal vector for library synthesis while dramatically enhancing the physicochemical properties of the resulting active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural data, providing you with the mechanistic causality behind its properties and a self-validating synthetic workflow for its isolation.

Structural and Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in complex biological systems. The data below summarizes the core physicochemical properties of the free base.

Table 1: Physicochemical and Structural Metrics
PropertyValueMechanistic Implication
Molecular Formula C₁₀H₁₉NOHigh proportion of aliphatic hydrogens contributes to favorable Fsp³.
Molecular Weight 169.26 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
CAS Number 2060050-79-3Standard identifier for commercial sourcing [2].
Predicted LogP ~1.5 – 2.0Hits the "sweet spot" for oral bioavailability, balancing aqueous solubility with lipid membrane permeability.
Predicted pKa ~10.2 – 10.5The primary amine is heavily protonated at physiological pH (7.4), enabling critical salt-bridge interactions with target proteins (e.g., GPCRs or kinases).
Topological Polar Surface Area (tPSA) 35.2 ŲWell below the 90 Ų threshold, indicating excellent potential for blood-brain barrier (BBB) penetration if required.
Fraction sp³ (Fsp³) 1.0 (100%)Maximizes 3D spatial complexity, reducing off-target binding typical of flat, hydrophobic aromatics.

Note: LogP and pKa are calculated estimates based on standard cheminformatics models for aliphatic amines and cyclic ethers.

Mechanistic Insights: The "Escape from Flatland"

Why choose an oxa-spirocycle over a standard piperidine or cyclohexane? The rationale is grounded in three pharmacological pillars:

  • Conformational Restriction: The spiro fusion locks the molecule into a defined 3D vector. When incorporated into a drug molecule, this pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher binding affinity.

  • Metabolic Stability: Flat aromatics are highly susceptible to Cytochrome P450 (CYP) mediated oxidative metabolism (e.g., aromatic hydroxylation). The spirocyclic core lacks benzylic or highly activated C-H bonds, and the steric shielding of the spiro center further impedes CYP enzyme access.

  • Aqueous Solubility: As demonstrated in seminal studies by Mykhailiuk and colleagues [1], the incorporation of the ether oxygen into the spirocyclic core (forming an oxa-spirocycle) acts as a potent hydrogen bond acceptor. This dramatically improves water solubility (by up to 40 times) and lowers lipophilicity compared to purely carbocyclic analogs.

G A Oxa-Spirocyclic Scaffold (High Fsp3, Ether Linkage) B Conformational Restriction A->B induces C Metabolic Stability A->C promotes D Improved Aqueous Solubility A->D increases E Enhanced Target Binding Affinity B->E leads to F Reduced CYP450 Clearance C->F results in

Caption: Logical relationship mapping the structural features of the oxa-spiro scaffold to pharmacological outcomes.

Experimental Protocol: Synthetic Workflow

While advanced methods like iodocyclization of alkenyl alcohols are used to build the core oxa-spirocyclic architecture [1], the most practical laboratory-scale approach to generate the final methanamine involves the exhaustive reduction of the corresponding nitrile precursor (2-oxaspiro[1]decane-3-carbonitrile).

The following protocol is a self-validating system designed to maximize yield while preventing the common pitfalls of aliphatic amine isolation (e.g., product loss in aluminum emulsions).

Step-by-Step Methodology: Reduction of Nitrile to Primary Amine

Step 1: Setup and Reagent Preparation

  • Action: In an oven-dried, argon-purged round-bottom flask, suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) in anhydrous Tetrahydrofuran (THF) to create a 0.2 M suspension. Cool the flask to 0 °C using an ice bath.

  • Causality: LiAlH₄ is chosen over catalytic hydrogenation because it is a powerful, irreversible reducing agent that prevents the formation of secondary amine byproducts (a common issue when reducing nitriles via hydrogenation without excess ammonia). Anhydrous conditions are mandatory to prevent explosive quenching of the hydride.

Step 2: Substrate Addition

  • Action: Dissolve 2-oxaspiro[1]decane-3-carbonitrile (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

  • Causality: Dropwise addition controls the highly exothermic reduction, preventing localized boiling of the THF and ensuring a clean conversion profile.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours. Monitor completion via LC-MS (looking for the disappearance of the nitrile peak).

Step 4: The Fieser Quench (Critical Quality Control Step)

  • Action: Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, strictly adhere to the following sequential addition:

    • Add x mL of distilled H₂O dropwise (Caution: vigorous H₂ evolution).

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of distilled H₂O.

  • Causality: Standard aqueous quenching generates a gelatinous aluminum hydroxide (Al(OH)₃) emulsion that physically traps the highly polar amine product, destroying the yield. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate), ensuring near-quantitative recovery of the amine.

Step 5: Extraction and Drying

  • Action: Filter the resulting suspension through a pad of Celite. Wash the filter cake thoroughly with warm Ethyl Acetate (EtOAc) to extract any residual product. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Salt Formation

  • Action: To stabilize the volatile and air-sensitive free base, dissolve the crude oil in diethyl ether and add a stoichiometric amount of 4M HCl in dioxane. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield {2-Oxaspiro[1]decan-3-yl}methanamine hydrochloride.

G Step1 Step 1: Reagent Prep Suspend LiAlH4 in anhydrous THF (0°C) Step2 Step 2: Substrate Addition Dropwise addition of Nitrile precursor Step1->Step2 Step3 Step 3: Maturation Stir at RT for 4-6 hours Step2->Step3 Step4 Step 4: Fieser Quench Sequential addition of H2O, 15% NaOH, H2O Step3->Step4 Step5 Step 5: Extraction Filter via Celite, extract with EtOAc Step4->Step5 Step6 Step 6: Salt Formation Precipitate with 4M HCl in Dioxane Step5->Step6

Caption: Step-by-step synthetic workflow for the reduction of the nitrile precursor to the primary amine.

Analytical Validation

To verify the integrity of the synthesized {2-Oxaspiro[1]decan-3-yl}methanamine, the following analytical benchmarks should be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic overlapping multiplets for the highly aliphatic spirocyclic core (cyclohexane ring) between 1.2–1.8 ppm. The CH₂ protons adjacent to the primary amine will appear as a complex multiplet or doublet around 2.5–2.8 ppm. The CH proton adjacent to the ether oxygen in the 5-membered ring is highly deshielded and will appear further downfield (~3.7–3.9 ppm).

  • LC-MS (ESI+): The free base will yield a clean [M+H]⁺ peak at m/z 170.1.

References

  • Fominova, K., Diachuk, T., Granat, D., Savchuk, T., Vilchynskyi, V., Svitlychnyi, O., ... & Mykhailiuk, P. K. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12(34), 11294-11305. URL:[Link]

Sources

Exploratory

Predictive Pharmacokinetics and ADME Profiling of {2-Oxaspiro[4.5]decan-3-yl}methanamine Derivatives

Executive Summary The transition from planar, aromatic-heavy molecules to highly saturated, three-dimensional architectures represents a critical paradigm shift in modern medicinal chemistry. At the forefront of this mov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, aromatic-heavy molecules to highly saturated, three-dimensional architectures represents a critical paradigm shift in modern medicinal chemistry. At the forefront of this movement is the utilization of spirocyclic scaffolds. This technical guide provides an in-depth analysis of the predicted pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of {2-Oxaspiro[4.5]decan-3-yl}methanamine derivatives. By dissecting the physicochemical causality of this specific oxa-spirocyclic amine, we establish a predictive framework for its behavior in vivo and outline self-validating experimental protocols required for its preclinical evaluation.

Structural Rationale & Physicochemical Causality

The architectural design of {2-Oxaspiro[4.5]decan-3-yl}methanamine is not arbitrary; it is a highly engineered bioisostere designed to overcome the pharmacokinetic liabilities of traditional planar amines (e.g., benzylamines or piperidines).

The "Escape from Flatland" Principle

The scaffold boasts a Fraction of sp³-hybridized carbons (Fsp³) of 1.0. As established by [1], increasing Fsp³ directly correlates with improved clinical success rates. The causality here is twofold:

  • Disruption of Crystal Lattice: The rigid, orthogonal 3D geometry of the spirocycle prevents the flat stacking typical of aromatic rings, significantly lowering the melting point and enhancing thermodynamic aqueous solubility.

  • Reduction of Promiscuity: The defined spatial projection of the methanamine vector reduces off-target binding (toxicity) by demanding a highly specific 3D binding pocket, unlike "greasy" planar molecules that intercalate promiscuously.

The Oxa-Spiro[4.5]decane Core

The fusion of a 5-membered oxolane (tetrahydrofuran) ring with a 6-membered cyclohexane ring at a single spiro carbon creates a unique lipophilicity/polarity balance. The bulky cyclohexane ring drives hydrophobic interactions and membrane permeability. However, unchecked lipophilicity leads to high intrinsic clearance (CLint) and poor solubility. The inclusion of the oxygen heteroatom at position 2 acts as a critical hydrogen-bond acceptor, lowering the overall LogD and mitigating these risks, a strategy heavily validated in recent spirocyclic drug discovery [2].

pKa Modulation via Inductive Effects

The methanamine group is attached at position 3, adjacent to the ether oxygen. The electron-withdrawing inductive effect of this oxygen subtly lowers the pKa of the primary amine from a typical ~10.5 to an estimated ~9.2. This seemingly minor shift is pharmacokinetically profound: it increases the fraction of un-ionized molecules at physiological pH (7.4), thereby enhancing passive transcellular permeability without sacrificing the salt-bridge formation required for target engagement.

Predicted Pharmacokinetic (ADME) Profile

Based on the physicochemical properties of the scaffold, we can predict its ADME behavior with high confidence, aligning with broader studies on spirocyclic amines [3].

  • Absorption: Predicted to be a BCS Class I/II compound. The high aqueous solubility (driven by 3D geometry) combined with moderate-to-high permeability ensures rapid gastrointestinal absorption.

  • Distribution: The scaffold is highly favorable for Central Nervous System (CNS) penetration. The spiro-oxygen is sterically shielded, reducing the polar surface area (PSA), while the cyclohexane bulk facilitates crossing the Blood-Brain Barrier (BBB). Volume of distribution (Vd) is expected to be moderate-to-high due to tissue partitioning of the basic amine.

  • Metabolism: Planar benzylic amines are highly susceptible to rapid CYP450-mediated oxidation. In contrast, the {2-Oxaspiro[4.5]decan-3-yl}methanamine core lacks easily oxidizable π-systems. The steric hindrance around the spiro-center physically blocks CYP access. The primary metabolic "soft spots" are restricted to α-oxidation adjacent to the oxa-ring or amine oxidation via Monoamine Oxidases (MAO).

  • Excretion: Due to the basic nature of the amine, a significant portion of the unchanged drug is predicted to be cleared renally via active secretion by Organic Cation Transporters (OCTs) in the proximal tubule.

Metabolic_Pathway A Parent Scaffold {2-Oxaspiro[4.5]decan-3-yl}methanamine B CYP450 Oxidation (Alpha to Oxa-ring) A->B C Amine Oxidation (MAO / CYP) A->C D Ring Opening / Lactone Formation B->D E N-Dealkylation (If Substituted) C->E

Fig 1. Predicted primary metabolic pathways and clearance mechanisms for the scaffold.

Quantitative Data Summarization

The table below contrasts the predicted PK parameters of the {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold against a traditional planar reference (e.g., benzylamine).

ParameterPredicted Value (Spirocycle)Reference (Planar Amine)Causality / Rationale
pKa (Basic) ~9.2~9.6Inductive electron withdrawal by the adjacent spiro-oxa oxygen lowers pKa, increasing the neutral fraction at pH 7.4.
LogD (pH 7.4) 1.2 - 1.80.5 - 1.0The cyclohexane ring increases lipophilicity, balanced by the oxa-ring's H-bond acceptor capacity.
Fsp³ 1.00 (100%)0.14 (14%)Complete saturation drives "Escape from Flatland", improving solubility and reducing promiscuous binding.
Aqueous Solubility > 100 µM~ 50 µM3D spirocyclic structure disrupts crystal lattice packing, significantly enhancing thermodynamic solubility.
Caco-2 Papp (A→B) High (>15 x 10⁻⁶ cm/s)High (>20 x 10⁻⁶ cm/s)Increased un-ionized fraction at physiological pH compensates for the higher molecular bulk during passive diffusion.
HLM CLint Low (< 15 µL/min/mg)High (> 40 µL/min/mg)Lack of easily oxidizable aromatic rings and steric hindrance around the spiro center protects against CYP450 attack.

Self-Validating Experimental Workflows

To empirically validate the predicted PK profile, rigorous in vitro testing is required. As an application scientist, I mandate that every protocol must be a self-validating system —meaning the assay design inherently proves its own operational integrity before the test compound data is even analyzed [4].

Protocol A: Self-Validating Caco-2 Permeability Assay

Purpose: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability. Self-Validation Matrix:

  • Monolayer Integrity: Lucifer Yellow (LY) rejection.

  • Dynamic Range: Propranolol (High Papp) and Atenolol (Low Papp) controls.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight-junction formation.

  • Integrity Check 1: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare the {2-Oxaspiro[4.5]decan-3-yl}methanamine derivative at 10 µM in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B transport, and the Basolateral (B) chamber for B→A transport.

  • Internal Control Spiking: Spike Lucifer Yellow (100 µM) into the donor chambers.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL from receiver chambers at 30, 60, 90, and 120 minutes. Quantify the test compound via LC-MS/MS and LY via fluorometry.

  • Validation Gate: If LY Papp > 1 x 10⁻⁶ cm/s, the tight junctions are compromised; discard the well data.

  • Calculation: Calculate Apparent Permeability (Papp) and Efflux Ratio (ER = Papp B→A / Papp A→B). An ER > 2 indicates active efflux.

Protocol B: Self-Validating Liver Microsomal Stability (HLM)

Purpose: Determine hepatic intrinsic clearance (CLint) and half-life (t1/2). Self-Validation Matrix:

  • Enzyme Viability: Verapamil (High clearance CYP3A4 control).

  • Non-CYP Degradation Check: NADPH-free negative control.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality Check: For the NADPH-free control, add an equivalent volume of plain buffer. If the compound degrades here, it is chemically unstable or subject to non-CYP enzymes (e.g., esterases), fundamentally altering the PK interpretation.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL of the reaction mixture and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the slope (k) to derive t1/2 (0.693/k) and CLint (k * Volume / Protein concentration).

PK_Workflow A Compound Synthesis {2-Oxaspiro[4.5]decan-3-yl}methanamine B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro Permeability (Caco-2 / PAMPA) B->C D Metabolic Stability (HLM / RLM) B->D E In Vivo PK (Rodent) (Clearance, Vd, Bioavailability) C->E D->E

Fig 2. Self-validating in vitro to in vivo PK workflow for spirocyclic amines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.[Link]

Foundational

The Ascending Role of {2-Oxaspiro[4.5]decan-3-yl}methanamine in Modern Drug Discovery: A Technical Guide

For Immediate Release In the ever-evolving landscape of medicinal chemistry, the demand for novel molecular scaffolds that can unlock challenging biological targets and improve the properties of drug candidates is insati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the demand for novel molecular scaffolds that can unlock challenging biological targets and improve the properties of drug candidates is insatiable. Among the rising stars in the chemist's toolkit is the spirocyclic building block, and specifically, {2-Oxaspiro[4.5]decan-3-yl}methanamine. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the synthesis, unique structural attributes, and burgeoning applications of this promising scaffold, positioning it as a key player in the quest for next-generation therapeutics.

The Spirocyclic Advantage: Moving Beyond "Flatland" in Drug Design

For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the increasing complexity of biological targets has necessitated a shift towards three-dimensional molecules that can better mimic natural ligands and interact with intricate binding pockets. This "escape from flatland" has propelled spirocyclic compounds—molecules containing two rings connected by a single common atom—to the forefront of drug discovery.

The inherent three-dimensionality of spirocycles offers several key advantages:

  • Enhanced Target Engagement: By projecting functional groups in a more defined and rigid spatial orientation, spirocycles can achieve more specific and potent interactions with their biological targets.

  • Improved Physicochemical Properties: The introduction of spirocyclic moieties can favorably modulate critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to previously unexplored areas of chemical space, offering opportunities to develop drugs with novel mechanisms of action and intellectual property.

{2-Oxaspiro[4.5]decan-3-yl}methanamine: A Scaffold of Interest

{2-Oxaspiro[4.5]decan-3-yl}methanamine is a bifunctional building block featuring a spirocyclic core composed of a tetrahydrofuran ring fused to a cyclohexane ring, with a primary amine functionality. This unique combination of features makes it an attractive starting point for the synthesis of diverse compound libraries.

PropertyValue
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.26 g/mol
CAS Number 2060050-79-3[1]
Appearance Liquid

The presence of the oxygen atom in the spirocyclic core can influence hydrogen bonding interactions and overall polarity, while the primary amine serves as a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination.

Synthesis of the Core Scaffold

The synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanamine has been reported, providing a reliable route to this valuable building block. A general, representative synthetic protocol is outlined below.

Experimental Protocol: Synthesis of (2-Oxaspiro[4.5]decan-3-yl)methanamine

A detailed procedure for the synthesis of (2-Oxaspiro[4.5]decan-3-yl)methanamine has been described in the supporting information of a study on oxa-spirocycles. The protocol involves a multi-step sequence, likely starting from readily available starting materials and culminating in the formation of the target amine.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d6) δ: 3.85 – 3.71 (m, 1H), 3.45 (d, J = 8.3 Hz, 1H), 3.40 (d, J = 8.3 Hz, 1H), 2.55 (d, J = 5.5 Hz, 2H), 1.74 (dd, J = 12.3, 6.8 Hz, 1H), 1.66 – 1.46 (m, 1H), 1.44 – 1.22 (m, 12H) ppm.[2]

  • ¹³C NMR (151 MHz, DMSO-d6) δ: 80.0, 77.3, 46.5, 43.2, 36.1, 35.1, 25.6, 23.5, 23.1 ppm.[2]

  • HRMS (ESI): calc'd for C₁₀H₂₀NO [M+H]⁺ 170.1545; found 170.1540.[2]

Therapeutic Applications and Future Perspectives

While direct, published examples of drug candidates containing the precise {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold are emerging, the broader class of oxaspiro[4.5]decane derivatives has shown significant promise in several therapeutic areas, particularly in the realm of central nervous system (CNS) disorders.

Muscarinic Receptor Agonists for Neurological Disorders

Research into related aza- and oxaspiro[4.5]decane structures has demonstrated their potential as M1 muscarinic agonists. These receptors are implicated in cognitive function, and their modulation is a key strategy for the symptomatic treatment of dementia, including Alzheimer's disease. The rigid spirocyclic core can help in the design of selective agonists with improved efficacy and reduced side effects.

Opioid Receptor Modulation for Pain Management

Patents have been filed for oxa-spiro derivatives as mu-opioid receptor (MOR) agonists. This highlights the potential of the oxaspiro[4.5]decane scaffold in the development of novel analgesics for the treatment of moderate to severe pain. The unique three-dimensional structure of these compounds could lead to biased agonism, a desirable property that may separate the analgesic effects from the adverse side effects associated with traditional opioids.

The general synthetic workflow for incorporating a spirocyclic amine like {2-Oxaspiro[4.5]decan-3-yl}methanamine into a potential drug candidate often involves coupling it with a suitable electrophile, as illustrated in the conceptual workflow below.

G cluster_0 Building Block Synthesis cluster_1 Lead Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development start Commercially Available Starting Materials synth {2-Oxaspiro[4.5]decan-3-yl}methanamine Synthesis start->synth coupling Coupling Reaction (e.g., Amidation, Reductive Amination) synth->coupling library Diverse Compound Library coupling->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate Drug Candidate in_vivo->candidate

Figure 1: A conceptual workflow for the utilization of {2-Oxaspiro[4.5]decan-3-yl}methanamine in a drug discovery program.

Conclusion: A Building Block with Significant Potential

{2-Oxaspiro[4.5]decan-3-yl}methanamine represents a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality, coupled with the synthetic tractability of its primary amine handle, provides a powerful platform for the design and synthesis of novel therapeutic agents. As the drive to explore new chemical space and develop drugs with improved properties continues, this and other related spirocyclic scaffolds are poised to play an increasingly important role in the future of medicine. Further exploration of this scaffold in various therapeutic contexts is warranted and is anticipated to yield a new generation of innovative medicines.

References

Sources

Exploratory

Preliminary Toxicity Profile and Preclinical Evaluation of {2-Oxaspiro[4.5]decan-3-yl}methanamine

Executive Summary In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to reduce off-target toxicity and improve physicoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to reduce off-target toxicity and improve physicochemical properties. {2-Oxaspiro[4.5]decan-3-yl}methanamine (CAS: 2060050-79-3) is an emerging spirocyclic building block utilized to impart these exact advantages into novel drug candidates[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the preliminary toxicity profile of this specific scaffold. We will transition from its inherent chemical hazards (baseline toxicity) to the mechanistic rationale of its structural design, followed by self-validating in vitro protocols required to clear this motif for lead optimization.

Structural Rationale & Toxicological Context

The incorporation of the {2-oxaspiro[4.5]decan-3-yl}methanamine motif into a pharmacophore is rarely accidental; it is a calculated toxicological maneuver.

  • High Fsp3 (Fraction of sp3 Carbons): The spirocyclic core forces the molecule out of a flat conformation. Planar amines (e.g., anilines, benzylamines) are notorious for DNA intercalation (genotoxicity) and promiscuous binding to off-target proteins via π−π stacking. The 3D bulk of the spiro[4.5]decane system sterically hinders these toxic interactions.

  • Oxa-Substitution: The inclusion of the oxygen atom in the 5-membered spiro ring lowers the overall lipophilicity (LogP) of the scaffold compared to a purely carbocyclic spiro[4.5]decane. Lower lipophilicity directly correlates with reduced phospholipidosis and lower baseline cytotoxicity.

  • The Primary Amine Liability: While the methanamine group is critical for target engagement (often forming salt bridges with target proteins), primary amines protonate at physiological pH (7.4). This cationic center is a classic pharmacophore for hERG channel blockade (cardiotoxicity). The preclinical evaluation of this compound must heavily focus on whether the adjacent spiro-bulk sufficiently mitigates this hERG liability.

hERG_Mitigation Amine Primary Amine Motif (Protonated at pH 7.4) hERGBind Strong hERG Pore Binding (Cardiotoxicity Risk) Amine->hERGBind Facilitates hERGEscape Reduced hERG Affinity (Steric Hindrance) Amine->hERGEscape Modulated by Planar Planar Aromatic Core (High Pi-Pi Stacking) Planar->hERGBind Enhances Spiro Spirocyclic Core (High Fsp3, 3D Structure) Spiro->hERGEscape Disrupts Binding

Fig 1. Mechanistic rationale for reduced hERG liability using spirocyclic cores.

Inherent Chemical Hazards (Baseline Toxicity)

Before advancing to biological assays, the raw chemical toxicity of {2-oxaspiro[4.5]decan-3-yl}methanamine must be managed during synthesis and formulation. According to standardized safety data, the compound (Formula: C10H19NO; MW: 169.26 g/mol ) is classified under several critical GHS hazard statements[2][3].

Table 1: Physicochemical & Hazard Summary
ParameterValue / ClassificationToxicological Implication
CAS Number 2060050-79-3Unique identifier for the free base[1].
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; establishes a baseline for in vivo acute dosing limits[3].
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation; requires nitrile PPE during handling[3].
Serious Eye Damage Category 1 (H318)Causes serious eye damage; highly reactive primary amine demands face shielding[3].
STOT (Single Exposure) Category 3 (H335)May cause respiratory irritation; must be handled in a Class II fume hood[3].

Preclinical Toxicity Screening Workflow

To validate the safety of derivatives containing this scaffold, a rigorous, self-validating testing cascade is required.

ToxicityWorkflow Start Compound: {2-Oxaspiro[4.5]decan-3-yl}methanamine InVitro In Vitro Cytotoxicity (HepG2 / HEK293) Start->InVitro Genotox Genotoxicity (Ames Test / Micronucleus) Start->Genotox Cardiotox Cardiotoxicity (hERG Patch-Clamp) Start->Cardiotox Metabolism Metabolic Stability (Human Liver Microsomes) Start->Metabolism Decision Go/No-Go Decision Lead Optimization InVitro->Decision Genotox->Decision Cardiotox->Decision Metabolism->Decision

Fig 2. Preclinical toxicity screening workflow for spirocyclic amines.
Protocol A: Automated Patch-Clamp for hERG Liability

Causality: The protonated methanamine can interact with the aromatic residues (Tyr652, Phe656) inside the hERG potassium channel pore. We must quantify if the bulky oxaspiro[4.5]decane core provides enough steric clash to prevent this binding.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency.

  • Compound Formulation: Dissolve {2-oxaspiro[4.5]decan-3-yl}methanamine in 100% DMSO to create a 10 mM stock. Dilute in extracellular physiological saline to a final concentration range of 0.1 µM to 30 µM (final DMSO 0.3%).

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Achieve whole-cell configuration with a seal resistance >1 G Ω .

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates and inactivates channels).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric of hERG function).

  • Data Acquisition & Validation: Measure the peak tail current in the presence of the vehicle (control) versus the compound. A valid test requires the positive control (e.g., E-4031) to show >80% block. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol B: Reactive Metabolite Trapping (GSH Adduction)

Causality: Primary amines can undergo oxidative deamination by Cytochrome P450 enzymes (CYPs) to form reactive aldehydes. These electrophiles covalently bind to cellular proteins, leading to idiosyncratic drug toxicity (IDT). We use Glutathione (GSH) as a "chemical trap" to detect these transient, toxic intermediates.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine 10 µM of the test compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C with shaking for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-HRMS/MS Analysis: Inject the supernatant into a Liquid Chromatography-High Resolution Mass Spectrometer. Scan for GSH adducts by looking for the characteristic neutral loss of 129 Da (pyroglutamic acid) in the MS/MS spectra.

Acceptance Criteria for Lead Advancement

To successfully advance derivatives of {2-oxaspiro[4.5]decan-3-yl}methanamine into in vivo studies, the functionalized scaffold should meet the following baseline toxicological thresholds:

Table 2: Preclinical Toxicity Acceptance Criteria
AssayTarget MetricRationale
Cytotoxicity (HepG2) IC50​>50μM Ensures the spiro core does not cause general mitochondrial or membrane disruption.
hERG Patch-Clamp IC50​>10μM Mitigates the risk of QT prolongation and Torsades de Pointes.
Ames Test (5 Strains) Negative (with/without S9)Confirms the primary amine does not induce base-pair or frameshift mutations.
GSH Trapping No detectable adductsConfirms stability against oxidative deamination to reactive aldehydes.

Conclusion

{2-Oxaspiro[4.5]decan-3-yl}methanamine represents a highly valuable, structurally complex building block designed to navigate the modern challenges of drug discovery. While the raw chemical presents acute handling hazards (H302, H318)[3], its 3D spirocyclic architecture is fundamentally designed to optimize the biological toxicity profile—specifically by reducing planar-driven off-target interactions and mitigating amine-driven cardiotoxicity. Rigorous application of the protocols outlined above will ensure the safe and effective integration of this scaffold into therapeutic pipelines.

References

  • 1-{2-Oxaspiro[4.5]decan-3-yl}methanamine hydrochloride. PubChem - NIH. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

protocols for coupling {2-Oxaspiro[4.5]decan-3-yl}methanamine with carboxylic acids

An In-Depth Guide to the Synthesis of Novel Amides via Coupling of {2-Oxaspiro[4.5]decan-3-yl}methanamine with Carboxylic Acids Introduction: The Strategic Importance of Amide Bond Formation The amide bond is a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Novel Amides via Coupling of {2-Oxaspiro[4.5]decan-3-yl}methanamine with Carboxylic Acids

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of countless natural products, polymers, and a vast majority of pharmaceutical agents.[1] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[1][2] While the reaction appears straightforward, its success is highly dependent on the chosen protocol, especially when dealing with complex or sterically demanding substrates.

This guide provides a detailed exploration of robust and efficient protocols for the coupling of {2-Oxaspiro[4.5]decan-3-yl}methanamine, a primary amine featuring a unique spirocyclic scaffold, with a range of carboxylic acids. The spirocyclic framework is of significant interest in drug development for its ability to introduce three-dimensional complexity and novel pharmacological properties. Understanding the nuances of coupling this specific amine is critical for researchers aiming to synthesize new chemical entities with therapeutic potential. We will delve into the mechanistic rationale behind two gold-standard coupling methodologies, provide step-by-step experimental protocols, and offer a comprehensive troubleshooting guide to navigate potential challenges.

Core Principle: The Activation of Carboxylic Acids

Direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions. The core principle of all amide coupling reactions is the in situ activation of the carboxylic acid's carboxyl group. This converts the hydroxyl moiety into a better leaving group, transforming the acid into an activated species that is highly susceptible to nucleophilic attack by the amine nitrogen.[] The choice of coupling reagent dictates the nature of this activated intermediate and, consequently, the reaction's efficiency, speed, and susceptibility to side reactions.

G cluster_0 General Amide Coupling Workflow Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Active_Intermediate Activation Amine {2-Oxaspiro[4.5]decan-3-yl}methanamine (R'-NH2) Amide Target Amide (R-CONH-R') Amine->Amide Reagent Coupling Reagent + Additives/Base Reagent->Active_Intermediate Active_Intermediate->Amide Nucleophilic Attack Byproducts Reaction Byproducts (e.g., Urea, Salts) Amide->Byproducts

Caption: A generalized workflow for amide bond formation.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This is one of the most widely used methods due to its reliability and the convenient removal of byproducts. The key reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide.[4] Its corresponding urea byproduct is also water-soluble, which greatly simplifies purification via a simple aqueous workup.[4]

Expertise & Rationale: The addition of an activator or additive like 1-Hydroxybenzotriazole (HOBt) is strongly recommended.[4] HOBt serves two critical functions:

  • It reacts with the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is more stable, suppressing the intramolecular rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.[4]

  • It minimizes racemization if the carboxylic acid has a chiral center adjacent to the carboxyl group.

G cluster_0 EDC/HOBt Coupling Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Side Reaction (Suppressed by HOBt) HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide Amine R'-NH2 Amine->Amide Nucleophilic Attack

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol: EDC/HOBt
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 equivalents).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

  • Addition of Amine and HOBt: Add {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.0 equivalent) to the solution, followed by HOBt (1.2 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2-1.5 equivalents).[4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm and minimize side reactions.

  • EDC Addition: Add EDC hydrochloride (1.2 equivalents) portion-wise over 5-10 minutes.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1 M HCl (or 10% citric acid), saturated aqueous NaHCO₃, water, and finally, brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[1]

Protocol 2: Uronium Salt-Mediated Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It is particularly effective for challenging couplings, including those involving sterically hindered substrates or less reactive amines, often resulting in faster reaction rates and higher yields.[5][6][7]

Expertise & Rationale: HATU-mediated couplings require a non-nucleophilic base, typically DIPEA. The reaction proceeds through the formation of a highly reactive OAt-active ester. A key procedural detail is the "pre-activation" step: the carboxylic acid, HATU, and base are stirred together for a short period before the amine is introduced.[5] This ensures the complete formation of the active ester and prevents a potential side reaction where HATU directly reacts with the primary amine to form an unreactive guanidinium species.[5][8]

G cluster_0 HATU Coupling Mechanism Acid R-COOH OAt_Ester OAt Active Ester (Highly Reactive) Acid->OAt_Ester HATU HATU HATU->OAt_Ester Side_Reaction Guanidinylation of Amine (Minimized by Pre-activation) HATU->Side_Reaction Base DIPEA Base->OAt_Ester Amide Target Amide OAt_Ester->Amide Amine R'-NH2 Amine->Amide Nucleophilic Attack Amine->Side_Reaction

Caption: Mechanism of HATU mediated amide coupling.

Detailed Experimental Protocol: HATU
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.05 equivalents).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent, typically DMF.

  • Pre-activation: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.0-3.0 equivalents).[5]

  • Stirring: Stir this mixture at room temperature for 15-30 minutes. The solution may change color.

  • Amine Addition: Add a solution of {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.0 equivalent) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. These reactions are often significantly faster than EDC couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer multiple times with water to remove DMF, followed by washes with 5% aqueous LiCl (which further aids in DMF removal), and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Data Summary: Protocol Selection Guide

The choice between these protocols depends on the specific substrates, scale, and cost considerations.

ParameterEDC/HOBt ProtocolHATU Protocol
Coupling Power Good to ExcellentExcellent, especially for hindered substrates[5][6]
Reaction Rate Moderate (12-24 h)Fast (1-4 h)[5]
Cost LowerHigher
Byproduct Removal Simple aqueous wash for EDC-urea[4]Requires thorough washing to remove DMF/salts
Racemization Risk Low with HOBtVery Low[5]
Ideal For Routine couplings, large-scale synthesisDifficult couplings, rapid synthesis, sensitive substrates

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

G cluster_0 Troubleshooting Workflow Start Problem Observed Low_Yield Low or No Yield Start->Low_Yield Side_Products Side Products Observed Start->Side_Products Purification_Issue Purification Difficulty Start->Purification_Issue Cause1 Moisture? Poor Reagent Quality? Low_Yield->Cause1 Check Cause2 Steric Hindrance? Low Reactivity? Low_Yield->Cause2 Consider Cause3 Incorrect Stoichiometry? Wrong Order of Addition? Side_Products->Cause3 Verify Cause4 Polar Compound? Byproducts Co-elute? Purification_Issue->Cause4 Assess Sol1 Use Anhydrous Solvents Use Fresh Reagents Cause1->Sol1 Action Sol2 Switch to HATU Increase Temperature Slightly Cause2->Sol2 Action Sol3 Verify Equivalents Follow Pre-activation Step Cause3->Sol3 Action Sol4 Use SCX Cartridge Try Reversed-Phase Chromatography Cause4->Sol4 Action

Caption: A decision-making workflow for troubleshooting amide couplings.

Problem Potential Cause Recommended Solution
Low or No Yield Moisture: Water can hydrolyze activated intermediates and quench reagents.Ensure all glassware is flame-dried and use anhydrous solvents.
Poor Reagent Quality: Coupling reagents like EDC and HATU can degrade over time.Use fresh, high-purity reagents. Store them in a desiccator.[5]
Steric Hindrance: The spirocyclic amine or a bulky carboxylic acid may react slowly.Switch to a more powerful coupling reagent like HATU.[7] Gently heating the reaction (e.g., to 40 °C) can also help, but monitor for side reactions.[5]
Formation of Side Products N-acylurea (EDC): Rearrangement of the O-acylisourea intermediate.Ensure HOBt is used in the correct stoichiometry.
Guanidinylation of Amine (HATU): Direct reaction of HATU with the amine.Strictly follow the pre-activation protocol; add the amine last after the acid and HATU have reacted.[5][8]
Incomplete Reaction Insufficient Reagent: One of the coupling partners or reagents may be limiting.Re-evaluate stoichiometry. A slight excess of the carboxylic acid and coupling reagents is common.[2]
Purification Difficulties Co-elution: The product may have similar polarity to a starting material or byproduct.Try a different solvent system for chromatography. For basic amine impurities, consider washing with dilute acid or using a Strong Cation Exchange (SCX) solid-phase extraction cartridge.[9]
DMF in Product: Residual DMF after workup from a HATU reaction.Perform multiple aqueous washes, including with 5% LiCl or brine, during workup. If necessary, lyophilize the sample to remove final traces of water and DMF.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]

  • coupling reaction using EDC/HOBt. Reddit. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Looking for some advice for purification of diamide. Reddit. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • HATU coupling - what's the best order?. Reddit. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

Sources

Application

The Spirocyclic Advantage: {2-Oxaspiro[4.5]decan-3-yl}methanamine as a Three-Dimensional Bioisostere for Morpholine

Introduction: Escaping Flatland in Drug Design In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous and privileged scaffold. Its favorable physicochemical properties, including good aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Drug Design

In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous and privileged scaffold. Its favorable physicochemical properties, including good aqueous solubility and a pKa that allows for protonation at physiological pH, have cemented its role in numerous FDA-approved drugs.[1][2] However, the morpholine moiety is not without its liabilities. Its conformationally flexible and relatively planar structure can be a target for metabolic degradation, and its physicochemical properties may not be optimal for all biological targets.[3][4]

The drive to "escape from flatland" — to move beyond two-dimensional, aromatic structures towards more three-dimensional, sp³-rich molecules — has led to a growing interest in novel bioisosteres that can replicate the desirable features of morpholine while offering improved properties.[5] Spirocyclic scaffolds, in which two rings are joined by a single atom, have emerged as a powerful tool in this endeavor.[6] Their inherent three-dimensionality and conformational rigidity can lead to enhanced potency, selectivity, and metabolic stability.[6]

This application note presents {2-Oxaspiro[4.5]decan-3-yl}methanamine as a compelling, three-dimensional bioisostere for the morpholine ring. We will explore the theoretical advantages of this spirocyclic amine, provide a proposed synthetic route, and detail experimental protocols for its evaluation as a strategic replacement for morpholine in drug discovery programs.

The Rationale for Bioisosteric Replacement: Morpholine vs. the Spirocyclic Amine

The decision to replace a well-established scaffold like morpholine requires a clear understanding of the potential benefits. {2-Oxaspiro[4.5]decan-3-yl}methanamine offers several key advantages rooted in its unique spirocyclic architecture.

  • Enhanced Three-Dimensionality: Unlike the relatively flat chair/boat conformations of morpholine, the spirocyclic system projects its substituents into distinct vectors in three-dimensional space. This can facilitate more precise and favorable interactions with the binding pockets of target proteins.

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can significantly impact a molecule's lipophilicity (LogP/LogD) and basicity (pKa).[7] This modulation can be leveraged to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Increased Metabolic Stability: The quaternary spirocyclic carbon and the surrounding saturated ring system can shield adjacent chemical bonds from metabolic enzymes, potentially reducing clearance and improving in vivo exposure.[8]

  • Novel Chemical Space: The use of spirocyclic scaffolds allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property.

The following diagram illustrates the conceptual workflow for evaluating the bioisosteric replacement of morpholine with {2-Oxaspiro[4.5]decan-3-yl}methanamine.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Decision Parent_Compound Parent Compound (with Morpholine) Spiro_Analog Spirocyclic Analog ({2-Oxaspiro[4.5]decan-3-yl}methanamine) Parent_Compound->Spiro_Analog Bioisosteric Replacement Physicochemical Physicochemical Profiling (LogP, pKa, Solubility) Parent_Compound->Physicochemical Pharmacokinetic Pharmacokinetic Profiling (Metabolic Stability) Parent_Compound->Pharmacokinetic Pharmacodynamic Pharmacodynamic Profiling (Target Binding, Potency) Parent_Compound->Pharmacodynamic Spiro_Analog->Physicochemical Spiro_Analog->Pharmacokinetic Spiro_Analog->Pharmacodynamic Decision Go/No-Go Decision for In Vivo Studies Physicochemical->Decision Pharmacokinetic->Decision Pharmacodynamic->Decision

Caption: Workflow for Bioisosteric Replacement Evaluation.

Physicochemical Properties: A Comparative Overview

To provide a quantitative basis for the comparison between morpholine and {2-Oxaspiro[4.5]decan-3-yl}methanamine, we have compiled a table of key physicochemical properties. The values for the spirocyclic amine are predicted using computational models, as experimental data is not widely available.

PropertyMorpholine{2-Oxaspiro[4.5]decan-3-yl}methanamine (Predicted)Rationale for Change
Molecular Weight ( g/mol ) 87.12169.26Increased due to the larger spirocyclic scaffold.
cLogP -0.841.5 - 2.0The larger, more hydrocarbon-rich spirocycle increases lipophilicity.
pKa (of conjugate acid) 8.369.5 - 10.5The primary amine is generally more basic than the secondary amine of morpholine.
Topological Polar Surface Area (Ų) 21.338.3The presence of the primary amine and ether oxygen contributes to the polar surface area.

Note: Predicted values for {2-Oxaspiro[4.5]decan-3-yl}methanamine were generated using standard in silico ADME prediction tools.[9][10][11]

Experimental Protocols

Proposed Synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanamine

The following diagram outlines the proposed synthetic pathway.

G Start 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Lactone 2-Oxaspiro[4.5]decan-3-one Start->Lactone 1. Acid Hydrolysis 2. Lactonization Amide 2-Oxaspiro[4.5]decane-3-carboxamide Lactone->Amide Ammonolysis Amine {2-Oxaspiro[4.5]decan-3-yl}methanamine Amide->Amine Reduction (e.g., LiAlH4)

Caption: Proposed Synthetic Route to the Spirocyclic Amine.

Step 1: Synthesis of 2-Oxaspiro[4.5]decan-3-one

This key intermediate can be synthesized from 1-(hydroxymethyl)cyclohexane-1-carbonitrile through acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular esterification (lactonization).

  • Materials: 1-(hydroxymethyl)cyclohexane-1-carbonitrile, concentrated hydrochloric acid, toluene, p-toluenesulfonic acid.

  • Procedure:

    • Reflux 1-(hydroxymethyl)cyclohexane-1-carbonitrile in concentrated hydrochloric acid until the nitrile is fully hydrolyzed to the corresponding carboxylic acid.

    • Extract the carboxylic acid into a suitable organic solvent.

    • Dissolve the crude carboxylic acid in toluene and add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water and drive the lactonization to completion.

    • Purify the resulting 2-Oxaspiro[4.5]decan-3-one by distillation or column chromatography.[12]

Step 2: Ammonolysis of 2-Oxaspiro[4.5]decan-3-one

The lactone is then converted to the corresponding primary amide.

  • Materials: 2-Oxaspiro[4.5]decan-3-one, aqueous ammonia.

  • Procedure:

    • Stir 2-Oxaspiro[4.5]decan-3-one in a concentrated solution of aqueous ammonia at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the lactone is consumed.

    • Isolate the resulting 2-Oxaspiro[4.5]decane-3-carboxamide by filtration or extraction.

Step 3: Reduction of 2-Oxaspiro[4.5]decane-3-carboxamide

The final step involves the reduction of the primary amide to the target primary amine.

  • Materials: 2-Oxaspiro[4.5]decane-3-carboxamide, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Carefully add the 2-Oxaspiro[4.5]decane-3-carboxamide to a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.

    • Reflux the mixture until the amide is fully reduced.

    • Carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

    • Purify the final product, {2-Oxaspiro[4.5]decan-3-yl}methanamine, by distillation.[13]

Protocol for Amide Coupling to a Carboxylic Acid Scaffold

This protocol describes a general method for coupling the synthesized primary amine to a carboxylic acid-containing scaffold, allowing for a direct comparison with its morpholine-containing counterpart.

  • Materials: Carboxylic acid scaffold, {2-Oxaspiro[4.5]decan-3-yl}methanamine, a peptide coupling reagent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve the carboxylic acid scaffold (1.0 eq), coupling reagent (1.1 eq), and base (2.0 eq) in the anhydrous solvent.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.05 eq) to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Work up the reaction by quenching with water and extracting the product.

    • Purify the final coupled product by column chromatography.

Protocol for Determination of LogP/LogD

The lipophilicity of the parent and spirocyclic compounds can be determined using the shake-flask method.[14][15][16][17][18]

  • Materials: Test compound, n-octanol, phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure:

    • Pre-saturate n-octanol with PBS and vice-versa.

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS.

    • Shake the mixture vigorously for a set period to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Calculate the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol for Determination of pKa

The pKa of the conjugate acid of the amine can be determined by potentiometric titration or UV-metric methods.[14]

  • Materials: Test compound, standardized hydrochloric acid, deionized water.

  • Procedure (Potentiometric Titration):

    • Dissolve a precisely weighed amount of the test compound in deionized water.

    • Titrate the solution with a standardized solution of hydrochloric acid, monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

Protocol for In Vitro Metabolic Stability Assay

The metabolic stability of the compounds can be assessed by incubating them with liver microsomes.[1][19][20][21][22]

  • Materials: Test compound, liver microsomes (human, rat, etc.), NADPH regenerating system, phosphate buffer.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent.

    • Incubate the test compound with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

The strategic replacement of the morpholine moiety with {2-Oxaspiro[4.5]decan-3-yl}methanamine offers a promising avenue for medicinal chemists to address challenges related to metabolic stability, potency, and selectivity. The inherent three-dimensionality of this spirocyclic scaffold provides a unique opportunity to explore novel chemical space and optimize drug-like properties.

The protocols outlined in this application note provide a framework for the synthesis and comparative evaluation of this novel bioisostere. By systematically assessing the physicochemical, pharmacokinetic, and pharmacodynamic properties of the spirocyclic analogs in direct comparison to their morpholine-containing counterparts, researchers can make data-driven decisions to advance their drug discovery programs. The "spirocyclic advantage" may prove to be a critical factor in the successful development of the next generation of therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-(Oxan-3-yl)piperidine as a Bioisostere for Morpholine.
  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 346–354.
  • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • Cadeddu, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2235–2249.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Ackley, D. C., Rockich, K. T., & LeCluyse, E. L. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 290, 377–388.
  • Rupareliya, R. V., & Shah, D. A. (2016). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • BenchChem. (2025). Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis.
  • Semantic Scholar. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • PubChem. (n.d.). 2-Oxaspiro(4.5)decan-3-one. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(43), 8757–8761.
  • TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
  • ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.
  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Kirichok, A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449.
  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
  • BenchChem. (2025). A Comparative Guide: 2-Oxaspiro[3.3]heptan-6-ol vs. Morpholine as Bioisosteres in Drug Discovery.
  • Preprints.org. (2025).
  • MDPI. (2025).
  • Alghamdi, A. A., et al. (2022). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Journal of the Serbian Chemical Society, 87(1), 73–86.
  • Sigma-Aldrich. (n.d.). 2-oxaspiro[4.5]decan-3-one.
  • Hu, Y., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(33), 6436–6439.
  • NextSDS. (n.d.). 1-{2-oxaspiro[4.5]decan-3-yl}methanamine hydrochloride.
  • Supporting Information for A general acid-mediated aminolactone formation using unactiv
  • ChemRxiv. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • ResearchGate. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.

Sources

Method

Application Note: Advanced Reductive Amination Protocols Utilizing {2-Oxaspiro[4.5]decan-3-yl}methanamine

Introduction & Scientific Rationale In modern medicinal chemistry, optimizing the physicochemical properties of drug candidates often requires transitioning from planar, aromatic scaffolds to three-dimensional, aliphatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, optimizing the physicochemical properties of drug candidates often requires transitioning from planar, aromatic scaffolds to three-dimensional, aliphatic structures—a paradigm known as "escaping flatland." {2-Oxaspiro[4.5]decan-3-yl}methanamine is a highly valuable building block in this context[1]. Featuring an Fsp3​ fraction of 1.0, this primary amine incorporates a spirocyclic ether that enhances aqueous solubility, metabolic stability, and structural rigidity.

Reductive amination is the premier methodology for functionalizing such primary amines into secondary or tertiary amine vectors. However, the spiro[4.5]decane core introduces significant local steric hindrance near the aminomethyl group. This steric bulk can impede the initial condensation step with carbonyls, necessitating carefully selected conditions to drive imine formation and subsequent reduction. This guide details three field-proven protocols tailored to the steric and electronic demands of {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Mechanistic Causality & Reagent Selection

Reductive amination is a self-validating two-step cascade: (1) nucleophilic attack of the amine on a carbonyl to form a hemiaminal, which dehydrates to an electrophilic iminium ion; and (2) irreversible hydride transfer to yield the alkylated amine. The choice of reducing agent is dictated by the kinetics of these two steps:

  • Sodium Triacetoxyborohydride (STAB): The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the borohydride, making STAB highly selective for the iminium ion over the starting aldehyde/ketone[2]. It is the reagent of choice for unhindered aldehydes.

  • Sodium Cyanoborohydride (NaCNBH₃): Pioneered by Borch, the cyano group stabilizes the boron-hydrogen bonds, allowing the reagent to be used at pH ~5–6 where iminium formation is optimal[3]. It is ideal for sluggish, sterically hindered ketones when paired with a Lewis acid.

  • 2-Picoline Borane (Pic-BH₃): A modern, bench-stable, and environmentally benign alternative to NaCNBH₃ that operates efficiently in protic solvents like methanol or water without generating toxic cyanide byproducts[4].

Experimental Protocols

Protocol A: Standard Reductive Amination with Aldehydes (STAB Method)

Best for: Aliphatic and aromatic aldehydes lacking severe steric hindrance.

Causality Insight: 1,2-Dichloroethane (DCE) is utilized over Dichloromethane (DCM) because STAB exhibits superior solubility in DCE, and its slightly higher boiling point accommodates mild heating if the spirocyclic amine reacts slowly[2]. Acetic acid (AcOH) is added to protonate the hemiaminal, accelerating water elimination.

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.05 equiv) in anhydrous DCE (5.0 mL). Add glacial AcOH (1.0 equiv). Stir at 20 °C for 30 minutes.

    • Self-Validation: Monitor by LC-MS. The primary amine mass should disappear, replaced by the imine [M+H]⁺ peak.

  • Reduction: Add STAB (1.5 equiv) in one portion. The suspension will gradually become homogeneous. Stir for 2–4 hours at 20 °C.

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃ (5.0 mL). Causality: The basic quench neutralizes AcOH, safely decomposes unreacted STAB (releasing H₂ gas), and ensures the spirocyclic secondary amine is in its unprotonated free-base form.

  • Isolation: Extract with EtOAc (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Challenging Ketones (Ti(OiPr)₄ / NaCNBH₃ Method)

Best for: Sterically hindered or electronically deactivated ketones.

Causality Insight: Ketones are significantly less electrophilic than aldehydes. When reacted with the bulky {2-Oxaspiro[4.5]decan-3-yl}methanamine, the equilibrium heavily favors the starting materials. Titanium(IV) isopropoxide acts as both a potent Lewis acid to activate the ketone and a desiccant to irreversibly trap the generated water, forcing iminium formation to completion.

  • Activation: Dissolve the spirocyclic amine (1.0 equiv, 0.5 mmol) and ketone (1.2 equiv) in anhydrous THF (5.0 mL). Add Ti(OiPr)₄ (2.0 equiv). Stir at 50 °C for 12 hours under nitrogen.

  • Reduction: Cool the reaction to 20 °C. Add NaCNBH₃ (1.5 equiv) dissolved in anhydrous EtOH (2.0 mL). Stir for an additional 6 hours.

  • Quench & Workup (Critical Step): Add 1M aqueous NaOH (2.0 mL) and EtOAc (10 mL). Causality: Water hydrolyzes the titanium complex into titanium dioxide (TiO₂). Without intervention, this forms a severe, unworkable emulsion.

  • Filtration: Stir vigorously for 15 minutes, then filter the entire biphasic mixture through a pad of Celite. Rinse the pad generously with EtOAc.

  • Isolation: Separate the layers of the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Green Chemistry Approach (2-Picoline Borane Method)

Best for: Environmentally conscious synthesis and acid-sensitive substrates.

Causality Insight: 2-Picoline borane is highly stable in protic media[4]. Using methanol as a solvent naturally drives the formation of the imine via hydrogen bonding stabilization, allowing for a seamless one-pot process without halogenated solvents.

  • Reaction: Dissolve the spirocyclic amine (1.0 equiv, 0.5 mmol) and carbonyl compound (1.1 equiv) in MeOH (5.0 mL). Add 2-Picoline borane (Pic-BH₃, 1.5 equiv) and AcOH (1.0 equiv).

  • Incubation: Stir at 20 °C for 4–12 hours. (Monitor via TLC; the secondary amine product will typically stain heavily with Ninhydrin, appearing as a distinct spot from the primary amine).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove MeOH. Partition the residue between 1M aqueous HCl (5 mL) and Et₂O (5 mL). Discard the organic layer (removes neutral impurities).

  • Basification: Adjust the aqueous layer to pH 10 using 2M NaOH, then extract the free-based product with DCM (3 × 10 mL). Dry and concentrate.

Quantitative Data Summary

The following table synthesizes the expected parameters and yields for the functionalization of {2-Oxaspiro[4.5]decan-3-yl}methanamine based on the carbonyl substrate.

ProtocolCarbonyl SubstrateReducing AgentSolvent & AdditiveTemp & TimeExpected Yield
A Unhindered AldehydesSTAB (1.5 eq)DCE, AcOH (1.0 eq)20 °C, 2–4 h85–95%
B Hindered KetonesNaCNBH₃ (1.5 eq)THF, Ti(OiPr)₄ (2.0 eq)50 °C, 18 h total60–80%
C Aldehydes / KetonesPic-BH₃ (1.5 eq)MeOH, AcOH (1.0 eq)20 °C, 4–12 h75–90%

Mechanistic Visualization

G A {2-Oxaspiro[4.5]decan-3-yl}methanamine C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl (Aldehyde/Ketone) B->C D Iminium Ion (Electrophile) C->D Dehydration (-H2O) F Spirocyclic Secondary Amine D->F Reduction E Hydride Source (STAB/NaCNBH3) E->F Hydride Transfer

Mechanistic workflow of reductive amination for spirocyclic amines.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Borch, R. F., et al. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971.

  • Sato, S., et al. "A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane." Tetrahedron, 2004.

  • Hoffman Fine Chemicals. "Building Blocks & Reagents: (2-Oxaspiro[4.5]decan-3-yl)methanamine." Hoffman Chemicals Catalog, 2023.

Sources

Application

The Untapped Potential of {2-Oxaspiro[4.5]decan-3-yl}methanamine in CNS Drug Design: A Guide for Innovators

Introduction: Embracing Three-Dimensionality in CNS Drug Discovery For decades, the landscape of central nervous system (CNS) drug discovery has been dominated by "flat" aromatic and heteroaromatic scaffolds. While this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Discovery

For decades, the landscape of central nervous system (CNS) drug discovery has been dominated by "flat" aromatic and heteroaromatic scaffolds. While this approach has yielded numerous successful therapeutics, it has also led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The call to "escape from flatland" has spurred the exploration of more three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds in this regard. Their inherent rigidity and ability to project functional groups into three-dimensional space offer unique opportunities for designing novel CNS-active agents with enhanced potency, selectivity, and drug-like properties.[1][2][3]

This guide focuses on the potential applications of a specific, yet underexplored, spirocyclic building block: {2-Oxaspiro[4.5]decan-3-yl}methanamine . While direct research on this particular molecule is limited, by examining its structural features and drawing parallels from closely related spiro[4.5]decane analogs, we can delineate its potential applications and provide robust protocols for its synthesis and evaluation in CNS drug design. This document serves as a foundational resource for researchers, scientists, and drug development professionals looking to leverage the unique properties of this scaffold in their quest for novel CNS therapeutics.

The Strategic Advantage of the 2-Oxaspiro[4.5]decane Scaffold

The {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold offers several key advantages for CNS drug design:

  • Structural Rigidity and Conformational Pre-organization: The spirocyclic core imparts a high degree of rigidity to the molecule. This pre-organizes the appended functional groups in a well-defined spatial orientation, which can lead to higher binding affinity and selectivity for the target receptor.

  • Three-Dimensional Vectorial Projection: Unlike planar molecules, the spirocyclic scaffold allows for the projection of substituents in multiple vectors. This is particularly advantageous for interacting with the complex and often deep binding pockets of CNS targets like G-protein coupled receptors (GPCRs) and ion channels.

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic centers can lead to improved solubility, metabolic stability, and reduced off-target effects compared to their aromatic counterparts.[4] This can translate to better pharmacokinetic profiles and a lower likelihood of adverse effects.

  • Novel Chemical Space: The exploration of spirocyclic scaffolds opens up novel chemical space, providing opportunities to develop first-in-class therapeutics with unique mechanisms of action and intellectual property.

Potential CNS Applications: Learning from Analogs

Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been successfully developed as potent M1 muscarinic agonists for the potential treatment of cognitive deficits in Alzheimer's disease.[2] The spirocyclic core was instrumental in achieving selectivity for the M1 receptor subtype. The {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold could similarly be elaborated to target mAChRs, with the primary amine serving as a key handle for introducing pharmacophoric elements.

Dopamine Receptors

Azaspiro[4.5]decane derivatives have been investigated as selective dopamine D3 receptor antagonists.[5] The D3 receptor is a key target for the treatment of substance abuse and other neuropsychiatric disorders. The three-dimensional nature of the spirocyclic core can be exploited to achieve high selectivity over the closely related D2 receptor, a common challenge in dopamine receptor drug design.

Opioid Receptors

Recent studies have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel delta opioid receptor (DOR) selective agonists.[6][7] DOR agonists are of interest for the treatment of pain and depression. This highlights the versatility of the spiro[4.5]decane scaffold in targeting different classes of GPCRs.

Ion Channels

The spiro[4.5]decane framework has also been utilized in the design of T-type calcium channel antagonists.[8] T-type calcium channels are implicated in various neurological disorders, including epilepsy and neuropathic pain.

The table below summarizes the CNS activities of various spiro[4.5]decane analogs, providing a rationale for the exploration of the {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold.

Spiro[4.5]decane Analog ClassCNS TargetPotential Therapeutic ApplicationReference
1-Oxa-8-azaspiro[4.5]decanesM1 Muscarinic AgonistsAlzheimer's Disease[2]
Azaspiro[4.5]decanesDopamine D3 AntagonistsSubstance Abuse, Schizophrenia[5]
1,3,8-Triazaspiro[4.5]decanesDelta Opioid AgonistsPain, Depression[6][7]
2,8-Diazaspiro[4.5]decanonesT-type Calcium Channel AntagonistsEpilepsy, Neuropathic Pain[8]
2-Azaspiro[4.5]decanesAnticonvulsant ActivityEpilepsy[9]

Protocols for Synthesis and Evaluation

Proposed Synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanamine

The following is a proposed, multi-step synthetic protocol for the preparation of the title compound, based on established organic chemistry principles and synthetic routes for related oxaspirocycles.

G A Cyclohexanone B Reformatsky Reaction (e.g., with ethyl bromoacetate and zinc) A->B Step 1 C Ethyl 1-(1-hydroxycyclohexyl)acetate B->C D Lactonization (e.g., acid catalysis) C->D Step 2 E 2-Oxaspiro[4.5]decan-3-one D->E F Reduction to Lactol (e.g., DIBAL-H) E->F Step 3 G Wittig Reaction (e.g., with Ph3P=CHCN) F->G Step 4 H 3-(Cyanomethylene)-2-oxaspiro[4.5]decane G->H I Reduction of Nitrile and Alkene (e.g., H2, Raney Ni or LiAlH4) H->I Step 5 J {2-Oxaspiro[4.5]decan-3-yl}methanamine (Target Molecule) I->J

Caption: Proposed synthetic workflow for {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Step-by-Step Protocol:

  • Synthesis of Ethyl 1-(1-hydroxycyclohexyl)acetate:

    • To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of cyclohexanone and ethyl bromoacetate.

    • Initiate the reaction with gentle heating or a crystal of iodine.

    • After the exothermic reaction subsides, stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

  • Synthesis of 2-Oxaspiro[4.5]decan-3-one:

    • Dissolve the product from Step 1 in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until completion.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Purify the resulting lactone by distillation or column chromatography.

  • Reduction to the corresponding lactol:

    • Dissolve the lactone from Step 2 in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.

    • Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

    • Stir the reaction at -78 °C for the appropriate time, monitoring by TLC.

    • Quench the reaction carefully with methanol, followed by Rochelle's salt solution.

    • Extract the product and use it directly in the next step.

  • Wittig reaction to introduce the cyanomethylene group:

    • Prepare the ylide from (cyanomethyl)triphenylphosphonium chloride and a strong base (e.g., n-butyllithium) in anhydrous THF.

    • Add a solution of the lactol from Step 3 to the ylide suspension at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction and purify the product by column chromatography.

  • Reduction to {2-Oxaspiro[4.5]decan-3-yl}methanamine:

    • Dissolve the product from Step 4 in a suitable solvent (e.g., ethanol or THF).

    • Perform the reduction using either catalytic hydrogenation (e.g., H2 gas with Raney Nickel or Pd/C catalyst) or a chemical reducing agent like lithium aluminum hydride (LiAlH4).

    • The choice of reducing agent will depend on the desired stereochemistry and functional group tolerance.

    • After completion, work up the reaction accordingly (e.g., filtration of the catalyst or careful quenching of LiAlH4).

    • Purify the final product, {2-Oxaspiro[4.5]decan-3-yl}methanamine, by column chromatography or crystallization of a salt form.

Protocol for In Vitro Evaluation: Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of a compound containing the {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold to a target CNS receptor (e.g., a dopamine or serotonin receptor) expressed in a cell line.

G A Prepare cell membranes expressing the target receptor B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand (e.g., by rapid filtration) B->C D Quantify the bound radioactivity (e.g., using a scintillation counter) C->D E Determine the IC50 value of the test compound D->E F Calculate the Ki value using the Cheng-Prusoff equation E->F

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and a range of concentrations of the test compound.

    • For determining non-specific binding, use a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a set period to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with cold assay buffer to remove any non-specifically bound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

The {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold represents a largely unexplored yet highly promising building block for the design of next-generation CNS therapeutics. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the development of novel ligands with improved potency, selectivity, and pharmacokinetic properties. By drawing on the successes of related spiro[4.5]decane analogs, researchers can strategically design and synthesize compound libraries based on this scaffold for screening against a variety of CNS targets. The protocols provided in this guide offer a solid foundation for initiating such a research program. As the demand for innovative CNS drugs continues to grow, the exploration of novel chemical space, exemplified by scaffolds like {2-Oxaspiro[4.5]decan-3-yl}methanamine, will be crucial for driving future discoveries.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Hoffman Fine Chemicals. CAS RN 2060050-79-3 | (2-Oxaspiro[4.5]decan-3-yl)methanamine. Retrieved from [Link]

  • MDPI. (2016, October 18). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Retrieved from [Link]

  • PubMed. (1992, May). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Retrieved from [Link]

  • ScienceDirect. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • SciSpace. Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. Retrieved from [Link]

  • RSC Publishing. (2014, October 7). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • PMC. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Retrieved from [Link]

  • PubMed. (1995, August). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Retrieved from [Link]

  • PMC. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • PubMed. (2010, November 15). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Retrieved from [Link]

  • ResearchGate. (2024, April 15). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

Sources

Method

Application Note: Derivatization Techniques of {2-Oxaspiro[4.5]decan-3-yl}methanamine for SAR Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction: Escaping Flatland with Spirocyclic Scaffolds In contemporary medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: Escaping Flatland with Spirocyclic Scaffolds

In contemporary medicinal chemistry, the paradigm of 1[1]—transitioning from planar, sp²-hybridized aromatic frameworks to three-dimensional, sp³-rich architectures—has become a cornerstone of successful drug design. Molecules with high sp³ character generally exhibit improved aqueous solubility, reduced off-target promiscuity, and enhanced metabolic stability[2].

Within this chemical space, {2-Oxaspiro[4.5]decan-3-yl}methanamine (CAS: 2060050-79-3) emerges as a highly privileged building block. Featuring a conformationally locked spirocyclic ether fused to a primary methanamine vector, this scaffold provides unique 3D exit vectors that enable multidirectional probing of receptor binding pockets[3]. The primary amine serves as an excellent, sterically accessible nucleophile for divergent Structure-Activity Relationship (SAR) library synthesis, allowing chemists to rapidly generate diverse analogs while retaining the favorable pharmacokinetic properties of the spirocyclic core[4].

Physicochemical Profiling & Structural Rationale

To understand the strategic value of derivatizing {2-Oxaspiro[4.5]decan-3-yl}methanamine, we must compare its baseline physicochemical properties against a traditional planar amine (e.g., benzylamine). The spirocyclic architecture fundamentally alters the molecule's interaction with the biological environment.

Table 1: Comparative Physicochemical Profiling

PropertyPlanar Analog (Benzylamine)Spirocyclic Core ({2-Oxaspiro[4.5]decan-3-yl}methanamine)Impact on SAR & Drug Development
Fraction sp³ (Fsp³) 0.141.00Higher Fsp³ strongly correlates with progression from discovery to clinical approval.
3D Exit Vectors 2D (Planar)3D (Spherical/Orthogonal)Enables 3[3] to engage cryptic binding pockets.
Metabolic Stability Susceptible to benzylic oxidationSterically shielded, no benzylic positionsIncreased in vivo half-life and reduced clearance by cytochrome P450 enzymes[5].
Conformational Rigidity High flexibility (high entropic penalty)Conformationally lockedPre-organizes the ligand, reducing the entropic penalty upon target binding[6].

Derivatization Strategies for SAR Expansion

The primary amine of the {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold is the focal point for derivatization. By systematically modifying this vector, medicinal chemists can modulate lipophilicity (logD), hydrogen bonding capacity, and steric bulk.

SAR_Workflow Core {2-Oxaspiro[4.5]decan-3-yl} methanamine Amidation Amidation (HATU, DIPEA) Core->Amidation RedAmination Reductive Amination (NaBH(OAc)3) Core->RedAmination Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Core->Sulfonylation SAR_Amide Amide Library (H-bond acceptors) Amidation->SAR_Amide SAR_Amine Secondary Amine Library (Basic center retained) RedAmination->SAR_Amine SAR_Sulf Sulfonamide Library (Altered logD) Sulfonylation->SAR_Sulf Screening High-Throughput In Vitro Screening SAR_Amide->Screening SAR_Amine->Screening SAR_Sulf->Screening

Caption: Divergent SAR derivatization workflow for the spirocyclic amine core.

Amidation

Coupling the primary amine with diverse carboxylic acids generates amides, which act as strong hydrogen-bond acceptors. Causality: We utilize HATU and DIPEA. HATU generates a highly reactive HOAt ester, ensuring complete conversion even with sterically hindered carboxylic acids. DIPEA (Hünig's base) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

Reductive Amination

To retain the basic nitrogen center (often critical for engaging acidic residues like Asp or Glu in GPCRs and kinases), reductive amination with aldehydes is preferred over direct alkylation, which suffers from over-alkylation (tertiary amine formation).

Reductive_Amination Amine Spiro-Amine Hemiaminal Hemiaminal Amine->Hemiaminal Addition Aldehyde Aldehyde Aldehyde->Hemiaminal Imine Imine Ion Hemiaminal->Imine -H2O Product Secondary Amine Imine->Product NaBH(OAc)3

Caption: Mechanistic pathway of reductive amination using NaBH(OAc)3.

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride. This prevents the premature reduction of the aldehyde to an alcohol, allowing the transient imine to form in situ before being irreversibly reduced to the secondary amine.

Experimental Protocols (Self-Validating Workflows)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They utilize Polymer-Supported (PS) scavenging resins to eliminate the need for aqueous workup or column chromatography, making them ideal for high-throughput SAR library generation.

Protocol A: High-Throughput Amide Coupling

Objective: Synthesize a library of spirocyclic amides.

  • Preparation: In a 2-dram vial, dissolve the carboxylic acid (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (1.0 mL).

  • Activation: Add DIPEA (0.30 mmol, 3.0 eq). Stir at room temperature for 15 minutes to allow the active HOAt ester to form.

  • Coupling: Add {2-Oxaspiro[4.5]decan-3-yl}methanamine (0.10 mmol, 1.0 eq) as a solution in DMF (0.5 mL). Stir at room temperature for 4 hours.

  • Self-Validation & Scavenging:

    • LC-MS Check: Confirm disappearance of the amine mass (m/z 170.15 [M+H]⁺).

    • Scavenging: Add PS-Trisamine resin (3.0 eq) to scavenge unreacted carboxylic acid and HOAt. Add PS-Isocyanate resin (3.0 eq) to scavenge any trace unreacted spiro-amine.

  • Isolation: Agitate for 12 hours, filter the resins, and evaporate the DMF under a stream of nitrogen (Genevac) to yield the pure amide.

Protocol B: Chemoselective Reductive Amination

Objective: Synthesize a library of secondary spirocyclic amines.

  • Imine Formation: In a glass vial, combine {2-Oxaspiro[4.5]decan-3-yl}methanamine (0.10 mmol, 1.0 eq) and the target aldehyde (0.10 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 1.5 mL).

    • Expert Insight: DCE is chosen over DCM due to its higher boiling point, allowing for gentle heating (40 °C) if the aldehyde is sterically hindered.

  • Catalysis: Add glacial acetic acid (0.10 mmol, 1.0 eq) to catalyze imine formation. Stir for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (0.15 mmol, 1.5 eq) in one portion. Stir at room temperature for 12 hours.

  • Self-Validation & Scavenging:

    • LC-MS Check: Verify product formation and absence of the over-alkylated tertiary amine.

    • Scavenging: Quench with a few drops of methanol. Add PS-TsNHNH₂ (Tosylhydrazine) resin (2.0 eq) to scavenge unreacted aldehyde.

  • Isolation: Filter the mixture through a basic alumina plug to remove boron salts, and concentrate in vacuo.

References

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character ResearchGate 1

  • Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products ACS Publications 6

  • Recent Advances in Catalytic Asymmetric Transformations of Bicyclobutane: A Versatile Building Block for Enantiopure Bioisosteric Molecules ACS Publications 2

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Organic Letters3

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery ResearchGate 4

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery ResearchGate 5

  • 1-{2-oxaspiro[4.5]decan-3-yl}methanamine | 2060050-79-3 Sigma-Aldrich Product Specifications

Sources

Application

Application Note: Enhancing Drug-Like Properties of Lead Compounds by Incorporating the {2-Oxaspiro[4.5]decan-3-yl}methanamine Moiety

Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery In the landscape of contemporary drug discovery, the concept of "escaping flatland" has transitioned from a novel idea to a guiding principle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary drug discovery, the concept of "escaping flatland" has transitioned from a novel idea to a guiding principle for medicinal chemists. The over-reliance on flat, aromatic, sp2-hybridized structures in lead compounds has often been linked to challenges in clinical development, including poor solubility, metabolic instability, and off-target effects. An increase in the fraction of sp3-hybridized carbons (Fsp3) within a molecule is strongly correlated with a higher probability of clinical success.[1][2] This is attributed to the more complex, three-dimensional (3D) topologies of sp3-rich compounds, which can lead to improved physicochemical properties and more specific interactions with biological targets.[3]

Spirocyclic scaffolds are a particularly effective strategy for introducing sp3 character and conformational rigidity into a molecule without significantly increasing its molecular weight.[4] These unique structural motifs, where two rings are joined by a single common atom, offer a rigid framework that can pre-organize functional groups in a favorable orientation for binding to a target protein, thereby enhancing potency and selectivity.[5] Furthermore, the introduction of spirocycles can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability.[3]

This application note provides a detailed guide for researchers on the use of a novel sp3-rich building block, {2-Oxaspiro[4.5]decan-3-yl}methanamine , to increase the sp3 character of lead compounds. We will provide detailed protocols for its incorporation, present data on its impact on key physicochemical properties, and outline methods for evaluating the resulting derivatives.

The Strategic Advantage of {2-Oxaspiro[4.5]decan-3-yl}methanamine

The {2-Oxaspiro[4.5]decan-3-yl}methanamine scaffold offers several key advantages for lead optimization:

  • Inherent Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry, projecting substituents into diverse vectors in 3D space.

  • Increased sp3 Fraction: With ten sp3-hybridized carbon atoms, this moiety significantly increases the Fsp3 of a parent molecule.

  • Modulation of Physicochemical Properties: The oxaspirocycle can improve aqueous solubility and reduce lipophilicity compared to purely carbocyclic analogues.

  • Metabolic Stability: The ether linkage within the spirocycle can be more resistant to metabolic degradation than other functional groups.[6]

  • Synthetic Tractability: The primary amine handle allows for straightforward incorporation into lead compounds using well-established synthetic methodologies.

Physicochemical Properties of the Building Block
PropertyValueSource
Molecular Formula C10H19NO[7]
Molecular Weight 169.26 g/mol [7]
Appearance Colorless oilInferred from similar compounds
Calculated logP (cLogP) 1.8[8]

Protocols for Incorporation into Lead Compounds

The primary amine of {2-Oxaspiro[4.5]decan-3-yl}methanamine serves as a versatile anchor point for its attachment to lead compounds containing a suitable electrophilic handle, such as a carboxylic acid or an aldehyde/ketone.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of {2-Oxaspiro[4.5]decan-3-yl}methanamine with a generic carboxylic acid-containing lead compound using HATU, a common and efficient peptide coupling reagent.

Workflow for Amide Coupling

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Coupling Agent Addition: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol details the formation of a secondary amine by reacting {2-Oxaspiro[4.5]decan-3-yl}methanamine with a carbonyl-containing lead compound via reductive amination using sodium triacetoxyborohydride (STAB).[5]

Workflow for Reductive Amination

Caption: General workflow for reductive amination using STAB.

Step-by-Step Procedure:

  • Imine Formation: To a solution of the aldehyde or ketone (1.0 eq.) and {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.0 eq. for ketones, optional for aldehydes). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Impact on Physicochemical and ADME Properties: A Case Study

To illustrate the potential benefits of incorporating the {2-Oxaspiro[4.5]decan-3-yl}methanamine moiety, we present a comparative analysis based on the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen . While Ibuprofen itself does not have an amine handle, we will consider a hypothetical lead compound, "Lead A," which is an amide derivative of Ibuprofen with a simple, flexible linker, and compare it to its spirocyclic analogue, "Lead B."

Case Study Structures

  • Lead A: N-(2-aminoethyl)-2-(4-isobutylphenyl)propanamide

  • Lead B: N-((2-Oxaspiro[4.5]decan-3-yl)methyl)-2-(4-isobutylphenyl)propanamide

PropertyLead A (Acyclic Analogue)Lead B (Spirocyclic Analogue)Expected ImprovementRationale & References
Fsp3 0.530.76Increased The spirocyclic moiety significantly increases the ratio of sp3 to total carbons.[2]
Calculated logP (cLogP) 3.152.85Decreased The introduction of the oxaspirocycle generally reduces lipophilicity.[2]
Aqueous Solubility (pH 7.4) LowModerately IncreasedIncreased Higher Fsp3 and reduced lipophilicity often correlate with improved aqueous solubility.[5]
Metabolic Stability (t½ in HLM) ModerateHigherIncreased Spirocyclic structures can block or hinder sites of metabolism.[6]

HLM: Human Liver Microsomes

Protocol 3: Evaluation of Physicochemical and ADME Properties

Following the synthesis of the spirocycle-containing lead compound, it is crucial to experimentally validate the predicted improvements in its properties.

Workflow for Property Evaluation

Caption: Workflow for the evaluation of key drug-like properties.

Determination of Lipophilicity (logP/logD)

Lipophilicity can be estimated computationally (cLogP) or measured experimentally as the distribution coefficient (logD) at a physiological pH of 7.4.[9]

Brief Protocol (Shake-Flask Method):

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge to separate the two phases.

  • Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., LC-MS).

  • Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assay

Thermodynamic or kinetic solubility assays can be performed to quantify the aqueous solubility of the new compound.[10]

Brief Protocol (Thermodynamic Solubility):

  • Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., PBS at pH 7.4).

  • Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the suspension to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using an analytical method such as HPLC-UV or LC-MS.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is often assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[11][12]

Brief Protocol (Liver Microsomal Stability):

  • Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the microsomal suspension and a solution of the test compound (typically 1 µM final concentration) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH regenerating system).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Conclusion

The strategic incorporation of sp3-rich, three-dimensional scaffolds is a cornerstone of modern lead optimization. The {2-Oxaspiro[4.5]decan-3-yl}methanamine building block offers a readily accessible and highly effective means of increasing the sp3 character of lead compounds. As demonstrated, this modification can lead to significant improvements in key drug-like properties, including reduced lipophilicity, enhanced aqueous solubility, and increased metabolic stability. The straightforward and robust protocols provided herein for amide coupling and reductive amination should empower medicinal chemists to rapidly explore the benefits of this novel spirocyclic amine in their drug discovery programs. By embracing such three-dimensional fragments, researchers can enhance the quality of their lead compounds and increase the likelihood of their successful progression through clinical development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes. BenchChem.
  • BenchChem. (2025). advantages of spirocyclic scaffolds over planar structures in drug discovery. BenchChem.
  • BenchChem. (2025). Technical Support Center: Reductive Amination for Secondary Amine Synthesis. BenchChem.
  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one.
  • PubChem. (n.d.). 1-Oxaspiro(4.5)decane.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a simple guide to the use of fragment-based methods to improve the properties of lead compounds. Journal of medicinal chemistry, 52(21), 6752–6756.
  • Morgenthaler, M., Schweizer, E., Hoffmann-Röder, A., Benini, F., Martin, R. E., Jaeschke, G., Wagner, B., Fischer, H., Bendels, S., Zimmerli, D., Schneider, J., Diederich, F., Kansy, M., & Müller, K. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100–1115.
  • Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Vaskevych, R. I., et al. (n.d.).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Alfa Chemistry. (n.d.).
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Harada, K., Mizukami, J., Watanabe, T., Mori, G., Ubukata, M., Suwa, K., Fukuda, S., Negoro, T., Sato, M., & Inaba, T. (2019). Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure. Bioorganic & medicinal chemistry letters, 29(3), 373–379.
  • Boron Molecular. (n.d.). CAS RN 2060050-79-3 | (2-Oxaspiro[4.5]decan-3-yl)methanamine | MFCD30502528.
  • Enamine. (n.d.).
  • Growing Science. (2022).
  • Organic Syntheses. (n.d.). [ - Spiro[4.5]decan-7-one, 9,9-dimethyl-.
  • Reddit. (2026, January 30).
  • Selvita. (n.d.). In Vitro ADME.
  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing {2-Oxaspiro[4.5]decan-3-yl}methanamine Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Knowledge Base: The Strategic Value of Spirocyclic Amines

Spirocyclic scaffolds, particularly oxaspirocycles, are increasingly deployed in modern drug discovery to escape the "flatland" of traditional sp2-hybridized aromatics. By increasing the fraction of sp3-hybridized carbons (Fsp3), these molecules present a rigid 3D trajectory that enhances target specificity while substantially improving physicochemical properties such as aqueous solubility and metabolic stability[1]. However, the synthesis of {2-Oxaspiro[4.5]decan-3-yl}methanamine requires precise control over regioselectivity during the spiro-ring closure and chemoselectivity during the final amination[2].

Visual Diagnostic: Mechanistic Pathway

SynthesisWorkflow N1 Cyclohexanone N2 1-Allylcyclohexan-1-ol N1->N2 Allyl-MgBr, THF, 0°C N3 Epoxide Intermediate N2->N3 mCPBA, DCM, RT N4 (2-Oxaspiro[4.5]decan-3-yl)methanol N3->N4 BF3·OEt2, -78°C (5-exo-tet) N5 Azide Intermediate N4->N5 1. MsCl, NEt3 2. NaN3, DMF, 60°C N6 {2-Oxaspiro[4.5]decan-3-yl}methanamine N5->N6 PPh3, H2O, THF (Staudinger)

Synthetic workflow for {2-Oxaspiro[4.5]decan-3-yl}methanamine highlighting key intermediates.

Diagnostic FAQs: Troubleshooting Yield-Limiting Steps

Q1: Why is my yield of (2-oxaspiro[4.5]decan-3-yl)methanol consistently below 40% during the epoxide cyclization step?

  • Application Scientist Insight: This is a classic regioselectivity issue governed by Baldwin's Rules. The acid-catalyzed intramolecular opening of the epoxide can proceed via a 5-exo-tet trajectory (yielding the desired oxaspiro[4.5]decane) or a 6-endo-tet trajectory (yielding a spiro-tetrahydropyran derivative). If you are using a protic acid or elevated temperatures, thermodynamic control leads to complex mixtures and premature epoxide hydrolysis.

  • Causality & Solution: Switch to a strong, oxophilic Lewis acid like Boron trifluoride diethyl etherate (BF3·OEt2) under strictly anhydrous conditions at -78 °C. The low temperature enforces kinetic control, heavily favoring the 5-exo-tet cyclization. Ensure your starting 1-(oxiran-2-ylmethyl)cyclohexan-1-ol is thoroughly dried by azeotropic distillation with toluene prior to the reaction.

Q2: During the conversion of the mesylate to the azide intermediate, I am observing significant alkene byproducts. How do I prevent this elimination?

  • Application Scientist Insight: The spirocyclic core introduces significant steric hindrance adjacent to the reacting center. When using Sodium Azide (NaN3) in DMF at elevated temperatures (e.g., >80 °C), the azide ion acts as a base rather than a nucleophile, promoting E2 elimination of the mesylate over the desired SN2 substitution[2].

  • Causality & Solution: To favor the SN2 trajectory, you must increase the nucleophilicity of the azide while lowering the thermal energy. Lower the reaction temperature to 50–60 °C and add a catalytic amount of a phase-transfer agent or crown ether (e.g., 15-crown-5). Alternatively, ensure absolute purity of your mesylate, as residual triethylamine hydrochloride from the previous step is highly hygroscopic and can catalyze degradation.

Q3: The final reduction to {2-Oxaspiro[4.5]decan-3-yl}methanamine produces a mixture of primary amine and secondary amine dimers. What is the optimal reduction protocol?

  • Application Scientist Insight: Catalytic hydrogenation (Pd/C, H2) of azides often proceeds via a highly reactive imine intermediate. The newly formed primary amine can attack this imine, leading to secondary amine dimerization, a common issue in spirocyclic amine synthesis[3].

  • Causality & Solution: Abandon standard catalytic hydrogenation for this specific substrate. The Staudinger reduction (using Triphenylphosphine and water) is the gold standard here. It proceeds via the formation of a stable aza-ylide intermediate that hydrolyzes directly to the primary amine, completely bypassing the imine intermediate and eliminating dimerization.

Data Center: Quantitative Method Comparison

To guide your protocol selection, the following table summarizes validation data comparing different amination strategies for the final reduction step of the azide intermediate.

Reduction MethodReagents & ConditionsPrimary Amine Yield (%)Dimer Byproduct (%)Scalability
Catalytic Hydrogenation Pd/C, H2 (1 atm), MeOH, 25 °C45%35%High
Boc-Trapped Hydrogenation Pd/C, H2, Boc2O, EtOAc, 25 °C82% (as Boc-amine)< 5%Moderate
Hydride Reduction LiAlH4, THF, 0 °C to 25 °C65%10%Low (Safety)
Staudinger Reduction PPh3, THF/H2O, 25 °C to 50 °C88% Not Detected High
Standard Operating Procedure (SOP): Self-Validating Staudinger Reduction

This protocol outlines the conversion of 3-(azidomethyl)-2-oxaspiro[4.5]decane to {2-Oxaspiro[4.5]decan-3-yl}methanamine. The procedure incorporates a phase-switching workup that serves as a self-validating purity check, ensuring the complete removal of the notoriously difficult triphenylphosphine oxide (TPPO) byproduct.

Phase 1: Aza-Ylide Formation

  • Dissolve 1.0 equivalent of 3-(azidomethyl)-2-oxaspiro[4.5]decane in a mixture of THF and H2O (10:1 ratio, 0.2 M concentration).

  • Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling controls the exothermic nitrogen gas evolution, preventing solvent loss and thermal degradation.

  • Add 1.2 equivalents of Triphenylphosphine (PPh3) portion-wise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: The complete cessation of bubbling (N2 evolution) visually confirms the quantitative formation of the aza-ylide intermediate.

Phase 2: Hydrolysis 5. Heat the reaction mixture to 50 °C for 4 hours.

  • Causality: Elevated temperature is required to efficiently hydrolyze the sterically hindered aza-ylide into the primary amine and TPPO.

Phase 3: Self-Validating Phase-Switch Extraction 6. Concentrate the mixture under reduced pressure to remove the THF. 7. Dilute the residue with Dichloromethane (DCM) and add 1.0 M aqueous HCl until the aqueous phase reaches pH 2. 8. Separate the layers.

  • Validation Check: The target amine is now protonated (ammonium salt) and resides entirely in the aqueous layer. The organic layer contains the TPPO byproduct. Discard the organic layer.

  • Wash the aqueous layer twice more with pure DCM to ensure complete removal of trace TPPO.

  • Cool the aqueous layer to 0 °C and slowly add 2.0 M aqueous NaOH until the pH reaches 12.

    • Causality: This deprotonates the ammonium salt, regenerating the free {2-Oxaspiro[4.5]decan-3-yl}methanamine, which is no longer water-soluble.

  • Extract the basic aqueous layer with fresh DCM (3x). Combine these organic extracts, dry over anhydrous Na2SO4, and concentrate to yield the analytically pure spirocyclic amine as a colorless oil.

References
  • Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character. Letters in Organic Chemistry, Bentham Science.1

  • Oxa-spirocycles: synthesis, properties and applications. Supporting Information, Semantic Scholar.2

  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.3

Sources

Optimization

overcoming steric hindrance when reacting {2-Oxaspiro[4.5]decan-3-yl}methanamine

Welcome to the Technical Support Center for spirocyclic amine derivatization. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic barriers associated with {2-O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine derivatization. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic barriers associated with {2-Oxaspiro[4.5]decan-3-yl}methanamine .

While spirocyclic scaffolds are highly prized in drug discovery for their sp³-rich 3D architecture and superior physicochemical properties[1], the bulky oxaspiro[4.5]decane core exerts significant steric shielding around the adjacent primary amine. This often leads to sluggish kinetics, low conversions, and competitive side reactions during standard derivatization protocols.

Below is the diagnostic workflow and troubleshooting guide to help you overcome these steric challenges.

Diagnostic Workflow

G Start Target Reaction: {2-Oxaspiro[4.5]decan-3-yl}methanamine Amide Amide Coupling Start->Amide RedAm Reductive Amination Start->RedAm Alkyl N-Alkylation / Arylation Start->Alkyl HATU HATU / COMU + DIPEA Amide->HATU Moderately Hindered Acid AcidCl Acyl Fluoride / Acid Chloride Amide->AcidCl Extremely Hindered Acid TiOiPr4 1. Ti(OiPr)4 (Neat or DCE) 2. NaBH(OAc)3 or NaBH4 RedAm->TiOiPr4 Ketones / Bulky Aldehydes Buchwald Buchwald-Hartwig Pd-Catalysis Alkyl->Buchwald Aryl Halides

Decision matrix for derivatizing {2-Oxaspiro[4.5]decan-3-yl}methanamine based on steric demands.

Troubleshooting Guide 1: Amide Bond Formation

The Issue: Low yields or complete recovery of starting materials when coupling the spiro-amine with substituted carboxylic acids. The Causality: Standard carbodiimides (like EDC or DCC) form an O-acylisourea intermediate. The bulky spiro[4.5]decane core restricts the optimal nucleophilic trajectory (Bürgi-Dunitz angle) required for the amine to attack the activated carbonyl. Because the amine attack is kinetically delayed, the O-acylisourea intermediate undergoes competitive hydrolysis or rearranges to an unreactive N-acylurea[2]. The Solution: Utilize uronium/aminium salts with built-in nucleophilic catalysts (e.g., HATU or COMU). HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The pyridine nitrogen in the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the incoming spiro-amine and actively guiding it to the carbonyl carbon, effectively bypassing the steric barrier[2][3].

Quantitative Data: Coupling Reagent Comparison
Coupling ReagentActivation IntermediateRelative KineticsByproduct RemovalSuitability for Spiro-Amines
EDC/HOBt O-Acylisourea / OBt esterSlowEasy (Water soluble)Poor (Prone to hydrolysis)
HATU OAt esterVery FastModerate (Requires washing)Excellent[3]
COMU Oxyma esterVery FastEasy (Water soluble)Excellent[4]
DMTMM Triazine active esterFastEasy (Water soluble)Very Good[4]
Acyl Fluoride Acyl FluorideExtremely FastEasy (Volatile)Best for extreme sterics[5]
Validated Protocol: HATU-Mediated Amide Coupling

This protocol utilizes a pre-activation sequence to establish a self-validating system.

  • Pre-Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: The solution should turn a distinct yellow color, confirming the successful formation of the active OAt ester. If the solution remains colorless, check the quality of your HATU.

  • Amine Addition: Add {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.1 eq) dropwise.

  • Reaction Monitoring: Stir at RT for 2–12 hours. Monitor by LCMS. The high reactivity of HATU should drive the reaction to completion without the need for heating.

  • Workup: Dilute with EtOAc and quench with saturated aqueous NaHCO₃. Wash the organic layer extensively with 5% aqueous LiCl (3x) to completely remove the DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide 2: Reductive Amination

The Issue: Direct reductive amination with ketones or ortho-substituted aldehydes yields predominantly the reduced alcohol byproduct rather than the desired secondary amine. The Causality: Reductive amination requires the initial formation of an imine/iminium intermediate. The bulky oxaspiro[4.5]decane core thermodynamically destabilizes the transition state of the carbinolamine dehydration step. If a reducing agent like NaBH(OAc)₃ is present simultaneously with the carbonyl and the amine, the kinetically slow imine formation allows the reducing agent to prematurely reduce the unreacted carbonyl to an alcohol[6]. The Solution: Decouple the reaction sequence. Force the imine formation using a strong oxophilic Lewis acid and water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), before introducing the hydride source[6][7].

Validated Protocol: Ti(OiPr)₄-Promoted Reductive Amination
  • Imine Formation: Combine {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.0 eq) and the target ketone/aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.3 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5–2.0 eq) under an inert atmosphere. Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Take a 10 µL aliquot, quench with 100 µL of methanol, and inject into the LCMS. You should observe the mass of the intermediate imine[M+H]⁺ with minimal to no starting material remaining.

  • Reduction: Cool the reaction mixture to 0 °C. Add solid NaBH(OAc)₃ (1.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by adding 1M aqueous NaOH (equal volume to DCE) and stir vigorously for 30 minutes. This step is critical as it precipitates the titanium salts as a white, filterable TiO₂ solid.

  • Isolation: Filter the biphasic mixture through a pad of Celite, washing with DCM. Separate the organic layer of the filtrate, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why do I see a high level of epimerization/racemization when coupling this spiro-amine with chiral amino acids? A: The slow coupling rate of the sterically hindered amine allows the activated ester to persist longer in the presence of the base. This prolonged exposure leads to oxazolone formation, which readily undergoes enolization and subsequent racemization[2]. To suppress this, switch to COMU (which is less prone to causing racemization than HATU) or use a less basic, sterically hindered amine like 2,4,6-collidine instead of DIPEA[3].

Q: Can I use standard alkyl halides (S_N2) for the N-alkylation of {2-Oxaspiro[4.5]decan-3-yl}methanamine? A: It is highly discouraged. Direct alkylation of sterically hindered primary amines often leads to complex mixtures of unreacted starting material and over-alkylated (tertiary amine) products due to the increased basicity of the secondary amine intermediate. Reductive amination is strictly preferred. For arylation, utilize Buchwald-Hartwig cross-coupling conditions (e.g., Pd₂(dba)₃, RuPhos, and NaOtBu).

Q: My HATU coupling is still failing with an extremely hindered tertiary carboxylic acid. What is the next step? A: When both coupling partners are extremely hindered, even the OAt ester transition state is too sterically demanding[5]. In these rare cases, you must convert the carboxylic acid to an acyl fluoride using reagents like DAST or cyanuric fluoride. Acyl fluorides are highly resistant to hydrolysis but extraordinarily reactive toward hindered amines due to the small atomic radius of fluorine[5].

References

  • Synthesis of Secondary Amides from Thiocarbamates | Organic Letters Source: ACS Publications URL:[Link]

  • Uronium/Guanidinium Salts for Peptide Coupling Source: Thieme Connect URL:[Link]

  • Synthetic Chemistry: Formation of The Amide Bond Source: Scribd URL:[Link]

  • Recent developments in the synthesis and synthetic applications of borane-amines Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions in the Cross-Coupling of {2-Oxaspiro[4.5]decan-3-yl}methanamine

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common side reactions encountered during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common side reactions encountered during the palladium-catalyzed cross-coupling of {2-Oxaspiro[4.5]decan-3-yl}methanamine. As a primary alkylamine, this substrate presents unique challenges, and this resource provides in-depth, field-proven insights to ensure successful C-N bond formation.

The Buchwald-Hartwig amination is a powerful tool for constructing arylamines, a motif prevalent in pharmaceuticals.[1][2] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][5][6]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_coord [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_coord Amine Coordination Amido_complex L-Pd(II)(Ar)(Amide) Amine_coord->Amido_complex Deprotonation BaseH Base-H+X- Amine_coord->BaseH Amido_complex->Pd0 Product Ar-Amine Amido_complex->Product Reductive Elimination ArX Ar-X ArX->OA_complex AmineH Amine-H AmineH->Amine_coord Base Base Base->Amine_coord

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common side reactions and challenges encountered when coupling {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Q1: I'm observing significant diarylation of my primary amine. How can I promote selective monoarylation?

Probable Cause: This is the most common side reaction for primary amines. After the initial C-N coupling, the resulting secondary amine product can compete with the starting primary amine and react again with the aryl halide. This is particularly problematic if the reductive elimination of the second coupling is faster than the first.

Expert Analysis & Solutions: The key to preventing diarylation is to control the relative rates of the first and second amination reactions. This is most effectively achieved by judicious ligand selection.

  • Sterically Hindered Ligands: Employing bulky, electron-rich biaryl monophosphine ligands is the most effective strategy. These ligands create a sterically congested environment around the palladium center, which disfavors the binding and reaction of the bulkier secondary amine product while still allowing the smaller primary amine to react. Ligands such as BrettPhos have been shown to be highly effective for the selective monoarylation of primary amines.[7]

  • Stoichiometry Control: While less robust, using a slight excess of the amine (1.1-1.2 equivalents) can sometimes favor the initial reaction. However, this is not a substitute for proper ligand selection.

  • Lower Temperature: Reducing the reaction temperature may slow down the second coupling more than the first, improving selectivity, though potentially at the cost of overall conversion.

Ligand Recommendation for Primary AminesKey Features
BrettPhos Excellent for selective monoarylation of primary alkylamines.[7]
RuPhos A good general ligand for primary amines, though may require more optimization.[8]
tBuXPhos Highly active, can be effective at lower catalyst loadings.
Q2: My reaction is producing a significant amount of hydrodehalogenated arene (Ar-H). What causes this and how can I prevent it?

Probable Cause: Hydrodehalogenation is often the result of an undesired β-hydride elimination from the palladium-amido intermediate.[1] While {2-Oxaspiro[4.5]decan-3-yl}methanamine itself does not have β-hydrogens on the nitrogen-bearing carbon, this pathway can still occur from other sources or through alternative decomposition pathways. A more common cause is the decomposition of the boronic acid in Suzuki-Miyaura couplings, which can lead to protonolysis.[9]

Expert Analysis & Solutions: The goal is to ensure that the rate of reductive elimination is significantly faster than any decomposition or elimination pathways.

  • Ligand Choice: Use ligands that accelerate reductive elimination. Electron-rich and sterically hindered ligands, which are also effective for preventing diarylation, are excellent choices here as they promote the desired final step of the catalytic cycle.

  • Base and Solvent Purity: Ensure the use of anhydrous solvents and high-purity reagents. Water can be a proton source for hydrodehalogenation.

  • Temperature Management: High temperatures can sometimes promote side reactions like β-hydride elimination.[10] If hydrodehalogenation is observed, consider running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Side_Reactions Amido_complex L-Pd(II)(Ar)(Amide) Product Desired Product (Ar-Amine) Amido_complex->Product Reductive Elimination (Fast, Desired) Beta_Hydride Hydrodehalogenation (Ar-H + Imine) Amido_complex->Beta_Hydride β-Hydride Elimination (Slow, Undesired) Diarylation_Product Diarylation Product (Ar2-Amine) Product->Diarylation_Product Second Coupling (Requires Bulky Ligand to Inhibit)

Caption: Competing reaction pathways from the key Pd-amido intermediate.

Q3: My reaction stalls, and I observe the formation of palladium black. What is causing catalyst decomposition?

Probable Cause: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, rendering it inactive. This is almost always caused by oxygen, water, or other impurities in the reaction mixture.[11] An inappropriate ligand that fails to stabilize the palladium intermediates can also lead to decomposition.

Expert Analysis & Solutions: Maintaining a stable, active catalyst throughout the reaction is paramount.

  • Rigorous Inert Atmosphere: The reaction is highly sensitive to oxygen.[8] Ensure all reagents are added under a robust inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.

  • Use Anhydrous Solvents: Water can facilitate catalyst decomposition. Use high-quality anhydrous solvents.

  • Employ Pre-catalysts: Using well-defined, air-stable palladium pre-catalysts (e.g., XPhos Pd G3) can provide more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[12] Pre-catalysts are designed for clean and efficient generation of the active L-Pd(0) species upon exposure to a base.[3]

  • Ligand Stability: Ensure the chosen ligand is stable under the reaction conditions. Bulky, electron-rich phosphines generally form more stable palladium complexes.

Q4: My aryl halide starting material contains a base-sensitive functional group (e.g., ester, nitrile). Which base should I select?

Probable Cause: Strong alkoxide bases such as sodium tert-butoxide (NaOtBu) are excellent for deprotonating the amine but are also strong nucleophiles and bases that can cause unwanted side reactions like ester hydrolysis or Claisen-Schmidt condensation.[3][13]

Expert Analysis & Solutions: Functional group tolerance is a common challenge in cross-coupling. The base must be strong enough to deprotonate the amine-palladium complex but not so reactive that it degrades the starting materials or products.

  • Weaker Inorganic Bases: For substrates with sensitive functional groups, switching to a weaker base is the standard approach. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[3][13]

  • Reaction Condition Adjustment: Reactions with weaker bases often require higher temperatures or longer reaction times to achieve full conversion.[8] A solvent screen may also be necessary, as the solubility of inorganic bases can be poor in nonpolar solvents like toluene.[14]

BasepKa of Conjugate AcidTypical Use Case
NaOtBu~19Standard, highly active couplings with robust substrates.[3]
LHMDS~26Very strong, non-nucleophilic; useful in specific cases.
Cs₂CO₃~10Excellent for base-sensitive functional groups (esters, nitriles).[3]
K₃PO₄~12.3A common and effective alternative to carbonate bases.

Proactive Optimization & Experimental Protocols

Troubleshooting Decision Tree

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction? check_purity Reagents Pure? Atmosphere Inert? start->check_purity check_side_products Major Side Product Identified? check_purity->check_side_products Yes action_purity Action: Use Anhydrous/Degassed Solvents. Check Reagent Purity. check_purity->action_purity No diarylation Diarylation? check_side_products->diarylation Yes no_side_product No Obvious Side Product? check_side_products->no_side_product No hydrodehalogenation Hydrodehalogenation? diarylation->hydrodehalogenation Other? action_ligand Action: Switch to Bulky Ligand (e.g., BrettPhos). diarylation->action_ligand decomposition Pd Black? hydrodehalogenation->decomposition Other? action_temp Action: Lower Temperature. Screen Ligands. hydrodehalogenation->action_temp action_setup Action: Improve Degassing. Use Pre-catalyst. decomposition->action_setup action_optimize Action: Increase Temperature. Screen Solvents/Bases. Increase Catalyst Loading. no_side_product->action_optimize

Caption: A decision tree for systematic troubleshooting of the reaction.

Protocol 1: General Procedure for Cross-Coupling

This protocol provides a robust starting point for the amination of an aryl bromide with {2-Oxaspiro[4.5]decan-3-yl}methanamine.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[8]

  • Inert Atmosphere: Seal the vial with a PTFE septum cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe. Then, add {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the vial in a pre-heated heating block or oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Ligands and Bases

For challenging substrates, a parallel screen can rapidly identify optimal conditions.

  • Stock Solutions: Prepare stock solutions of the aryl halide, the amine, the palladium source (e.g., Pd₂(dba)₃), and a range of ligands and bases in a suitable anhydrous, degassed solvent.

  • Array Setup: In an array of reaction vials (e.g., a 24-well plate), dispense the aryl halide and amine stock solutions.

  • Variable Addition: To each designated well, add a unique combination of a ligand stock solution and a base.

  • Initiation: Add the palladium source stock solution to each well to initiate the reactions.

  • Reaction: Seal the plate and heat to the desired temperature (e.g., 100 °C) with stirring or shaking.

  • Analysis: After a set time (e.g., 16 hours), cool the plate, quench the reactions, and analyze the outcomes by high-throughput LC-MS to determine product formation and identify key side products.

References

  • BenchChem. (2025).
  • Johansson, P. J., & Amedjkouh, M. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. The Journal of Organic Chemistry, 71(12), 4634–4642. [Link]

  • Virk, I., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Viciu, M. S., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10737–10748. [Link]

  • Viciu, M. S., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Guram, A. S., & Rennels, R. A. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(8), 1846–1857. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 55(4), 1546–1550. [Link]

  • Diao, T. (2015). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Magano, J., & Dunetz, J. R. (2012). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Dounay, A. B., & Hentemann, M. F. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(15), 4477. [Link]

Sources

Optimization

purification methods for {2-Oxaspiro[4.5]decan-3-yl}methanamine reaction mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with {2-Oxaspiro[4.5]decan-3-yl}methanamine (CAS: 2060050-79-3)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with {2-Oxaspiro[4.5]decan-3-yl}methanamine (CAS: 2060050-79-3)[1].

Because this molecule features both a moderately lipophilic spirocyclic ether core and a highly polar, basic primary amine, its purification requires precise control over pH and hydrogen-bonding dynamics. This document provides field-proven standard operating procedures (SOPs), mechanistic troubleshooting, and quantitative data to ensure high-yield, high-purity isolation.

Core Purification Workflows (SOPs)

Protocol A: Acid-Base Extraction (Self-Validating System)

This is the primary method for isolating spirocyclic amines from neutral or acidic reaction byproducts (e.g., unreacted ketones from reductive aminations or neutral organic impurities)[2][3]. The protocol is self-validating: phase separation visually confirms the successful partitioning of the protonated vs. deprotonated species.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate[3][4]. Causality: MTBE is preferred over diethyl ether as it is less prone to peroxide formation and offers superior phase separation.

  • Acidic Partitioning: Transfer the solution to a separatory funnel. Extract with 1.0 M HCl (3 × 1/3 volume of the organic phase). Causality: The primary amine is protonated to form a highly water-soluble hydrochloride salt, driving it entirely into the aqueous layer[2].

  • Organic Wash: Wash the combined acidic aqueous layers with fresh MTBE to remove residual lipophilic neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath to control the exothermic neutralization. Slowly add 5M NaOH or solid K₂CO₃ until the pH is > 12. Causality: The pH must be at least 2 units above the amine's pKa (~10.2) to ensure >99% deprotonation back to the free base[2].

  • Free Base Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × equal volume). Causality: DCM provides excellent solubility for the free base and, being denser than water, simplifies sequential bottom-layer extractions.

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified {2-Oxaspiro[4.5]decan-3-yl}methanamine as an oil[4].

AcidBaseExtraction Crude Crude Reaction Mixture (in MTBE/EtOAc) AcidWash Extract with 1.0 M HCl (pH < 2) Crude->AcidWash AqLayer1 Aqueous Layer (Protonated Amine Salt) AcidWash->AqLayer1 Target OrgLayer1 Organic Layer (Neutral/Acidic Impurities) AcidWash->OrgLayer1 Discard Basify Basify with NaOH/K2CO3 (pH > 12) AqLayer1->Basify OrgExtract Extract with DCM/MTBE Basify->OrgExtract OrgLayer2 Organic Layer (Free Amine) OrgExtract->OrgLayer2 Target AqLayer2 Aqueous Layer (Inorganic Salts) OrgExtract->AqLayer2 Discard Pure Dry (Na2SO4) & Concentrate Purified Product OrgLayer2->Pure

Workflow for the acid-base extraction of {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Protocol B: Hydrochloride Salt Crystallization

When acid-base extraction is insufficient, or for long-term compound storage, converting the free base to a crystalline salt prevents oxidative degradation and significantly improves purity[2][3].

Step-by-Step Methodology:

  • Solvation: Dissolve the purified free base in a minimal volume of dry diethyl ether or ethyl acetate.

  • Precipitation: Under vigorous stirring, add a stoichiometric amount of HCl in dioxane (4M) or ethereal HCl dropwise. Causality: The protonated amine salt is insoluble in non-polar ethereal solvents, thermodynamically driving the precipitation of the solid[2].

  • Maturation: Stir at 0 °C for 30 minutes to ensure complete crystallization and maximum lattice formation.

  • Filtration: Collect the white precipitate via vacuum filtration, wash with cold diethyl ether to remove soluble organic impurities, and dry under high vacuum.

Troubleshooting & FAQs

Q1: During the acid-base extraction, I am experiencing severe emulsion formation. How can I resolve this? A1: Emulsions in spirocyclic amine extractions often result from the surfactant-like behavior of partially protonated intermediates or the presence of finely suspended inorganic salts (e.g., from azide reductions or metal hydride reagents). Resolution: First, ensure your aqueous phase is highly ionic by saturating it with NaCl (brine) before extraction. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble particulates, or add a small amount of methanol to disrupt the interfacial tension.

Q2: My {2-Oxaspiro[4.5]decan-3-yl}methanamine product streaks heavily on normal-phase silica TLC, making column chromatography impossible. What is the mechanistic cause and solution? A2: Causality: Primary amines act as strong hydrogen bond donors and acceptors. They interact irreversibly with the acidic silanol (-SiOH) groups on the silica gel surface via acid-base interactions, leading to severe peak tailing and streaking[2]. Resolution: Passivate the silica gel by adding a basic modifier to your mobile phase. Pre-treat the column and elute using a solvent system containing 1–5% Triethylamine (TEA) or concentrated aqueous NH₄OH (e.g., DCM/MeOH/NH₄OH 90:9:1)[2]. Alternatively, switch to a specialized stationary phase like amine-functionalized silica (KP-NH).

ChromatographyLogic Issue Issue: Severe Streaking on TLC Low Column Resolution Mechanism Mechanism: Strong H-Bonding between Amine & Silica Silanols Issue->Mechanism Sol1 Solution A: Mobile Phase Modifier Add 1-5% TEA or NH4OH Mechanism->Sol1 Passivate Silica Sol2 Solution B: Stationary Phase Use Amine-Functionalized Silica Mechanism->Sol2 Eliminate Silanols Result Result: Sharp Elution Bands High Purity Isolation Sol1->Result Sol2->Result

Troubleshooting logic for chromatographic purification of primary spirocyclic amines.

Q3: The yield of my free base after basification and extraction is unusually low, despite complete conversion in the reaction. Where is the product? A3: Causality: The spirocyclic ether oxygen increases the hydrophilicity of the molecule. If the pH during basification is insufficient (e.g., pH 9-10), a significant fraction of the amine remains protonated and trapped in the aqueous layer. Additionally, the free base itself has partial aqueous solubility. Resolution: Ensure the pH is strictly >12 using a strong base like NaOH. To overcome the inherent aqueous solubility of the spirocyclic ether, saturate the basic aqueous layer with NaCl (salting-out effect) before extracting with a more polar organic solvent like DCM or a 4:1 mixture of DCM/Isopropanol.

Quantitative Data & Optimization Parameters

The following table summarizes the critical physicochemical parameters required to optimize the purification of {2-Oxaspiro[4.5]decan-3-yl}methanamine.

ParameterValue / RecommendationMechanistic Rationale
Estimated pKa ~10.2Typical for aliphatic primary amines attached to cycloalkanes. Dictates pH thresholds for extraction.
Optimal Acidic Extraction pH < 2.0Ensures >99% protonation to the water-soluble ammonium salt, preventing product loss in the organic wash.
Optimal Basification pH > 12.2Ensures >99% deprotonation to the organic-soluble free base.
Preferred Extraction Solvent MTBE or DCMMTBE avoids peroxide formation common in standard ethers; DCM provides excellent solubility for the free base[2][4].
TLC Visualization Ninhydrin StainReacts specifically with primary amines to form a distinct purple/pink spot (Ruhemann's purple), confirming product presence[2].

References

  • BenchChem - Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates. 2

  • Sigma-Aldrich - 1-{2-oxaspiro[4.5]decan-3-yl}methanamine | 2060050-79-3.1

  • Semantic Scholar (Enamine Supporting Info) - Oxa-spirocycles: synthesis, properties and applications. 4

  • Journal of Organic and Pharmaceutical Chemistry - A Scalable Approach to Primary Amines via the Petasis Reaction. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting {2-Oxaspiro[4.5]decan-3-yl}methanamine Reactivity

Welcome to the Advanced Application Support guide for spirocyclic amine functionalization. As drug discovery increasingly pivots toward sp³-rich, three-dimensional scaffolds to improve physicochemical properties and targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support guide for spirocyclic amine functionalization. As drug discovery increasingly pivots toward sp³-rich, three-dimensional scaffolds to improve physicochemical properties and target selectivity[1], molecules like {2-Oxaspiro[4.5]decan-3-yl}methanamine have become highly valuable. However, researchers frequently encounter sluggish reactivity when attempting to functionalize this primary amine.

This guide synthesizes mechanistic causality with field-proven protocols to help you overcome these synthetic bottlenecks.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why is the primary amine on this spirocycle so unreactive compared to standard aliphatic amines?

Answer: The low nucleophilicity of {2-Oxaspiro[4.5]decan-3-yl}methanamine is driven by a dual-causality mechanism:

  • Intramolecular Hydrogen Bonding: The methanamine group (-CH₂NH₂) is situated adjacent to the ether oxygen of the tetrahydrofuran ring. In non-polar or moderately polar solvents, the amine protons form an intramolecular hydrogen bond with the ether oxygen. This pseudo-ring conformation sequesters the nitrogen's lone pair, drastically reducing its availability for nucleophilic attack[2][3].

  • Steric Shielding (3D Trajectory): Spirocyclic systems possess a rigid, orthogonal 3D structure[1]. The bulky cyclohexane ring (the [4.5] decane system) creates a significant steric umbrella over the C3-methanamine vector, physically blocking the approach of bulky electrophiles (such as standard activated esters).

Q2: My standard EDC/HOBt amidation yields are <20%. How can I optimize this?

Answer: EDC/HOBt is generally insufficient for sterically hindered amines. The HOBt-active ester is relatively bulky and lacks the extreme reactivity required to overcome the activation energy barrier imposed by the spirocycle[4].

The Solution: Switch to uronium-based coupling reagents like HATU or COMU .

  • HATU generates an HOAt-active ester, which features a pyridine nitrogen that provides neighboring-group assistance (anchimeric assistance) to accelerate the amine attack[4][5].

  • COMU is even more reactive due to its morpholino-uronium structure and Oxyma leaving group. It has a lower pKa and prevents the deactivation seen with some other additives, making it ideal for the most stubborn hindered amines[6].

Q3: Are there specific solvent or base choices that disrupt the intramolecular H-bonding?

Answer: Yes. To break the intramolecular NH···O hydrogen bond[3], you must use a highly polar, hydrogen-bond-accepting solvent like DMF or DMSO . Avoid DCM or THF, which preserve intramolecular H-bonds. Furthermore, using a hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine ensures the base does not compete as a nucleophile while maintaining the amine in its fully deprotonated, free-base state[4].

📊 Quantitative Data: Reagent Comparison for Hindered Amines

To facilitate easy comparison, the following table summarizes the expected performance of various coupling systems when applied to sterically hindered spirocyclic amines like {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Coupling Reagent SystemActivation MechanismEquivalents (Acid:Reagent)Typical Time (h)Expected Yield (%)Epimerization Risk
EDC / HOBt Carbodiimide / Benzotriazole1.0 : 1.22415 - 30%Moderate
HATU / DIPEA Uronium / Azabenzotriazole1.0 : 1.11265 - 85%Low
COMU / DIPEA Uronium / OxymaPure1.0 : 1.054 - 880 - 95%Very Low
Acid Chloride Acyl Chloride1.0 : 1.5270 - 90%High

⚙️ Experimental Workflow & Logical Relationships

The following diagram illustrates the logical troubleshooting pathway for addressing low reactivity in this specific spirocyclic amine.

TroubleshootingWorkflow Start Low Reactivity of Primary Amine Analyze Identify Root Cause Start->Analyze Cause1 Steric Hindrance (Spiro Core) Analyze->Cause1 Cause2 Intramolecular H-Bonding (Ether Oxygen) Analyze->Cause2 Sol1 Use HATU or COMU Coupling Reagents Cause1->Sol1 Sol2 Use Polar Aprotic Solvents (DMF/DMSO) + Heat Cause2->Sol2 Protocol Execute Optimized Amidation Protocol Sol1->Protocol Sol2->Protocol

Logical troubleshooting workflow for spirocyclic amine reactivity.

🧪 Self-Validating Experimental Protocol

Optimized COMU-Mediated Amidation Methodology

This protocol is designed as a self-validating system. By utilizing COMU, the reaction provides a visual cue (color change) that confirms the successful activation of the carboxylic acid before the hindered amine is introduced[6].

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.1 equiv)

  • COMU (1.05 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Anhydrous DMF (0.1 M relative to the amine)

Step-by-Step Procedure:

  • Pre-Activation (Validation Step): Dissolve the carboxylic acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at room temperature.

    • Self-Validation Check: The solution will undergo a distinct color change (typically turning yellow or orange) upon the addition of the base. This color shift confirms the formation of the Oxyma-active ester[6]. If the solution remains colorless, verify the integrity of your COMU reagent or check for moisture contamination.

  • Amine Introduction: Stir the pre-activation mixture for 5–10 minutes. Do not exceed 15 minutes to prevent degradation of the active ester. Add {2-Oxaspiro[4.5]decan-3-yl}methanamine (1.1 equiv) in a single portion.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor via LC-MS. The steric bulk of the spirocycle may require gentle heating (40 °C) if conversion stalls after 4 hours.

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The morpholino byproducts of COMU are highly water-soluble and will partition into the aqueous layer, simplifying purification[6].

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

📚 References

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC (National Institutes of Health). Available at:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development (ACS Publications). Available at: [Link]

  • The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

{2-Oxaspiro[4.5]decan-3-yl}methanamine vs. Piperidine Bioisosteres: A Medicinal Chemist’s Comparison Guide

Executive Summary In modern drug discovery, the transition from "flat" sp2-rich rings to sp3-rich three-dimensional scaffolds—often termed "escaping from flatland"—is a proven strategy to improve physicochemical properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from "flat" sp2-rich rings to sp3-rich three-dimensional scaffolds—often termed "escaping from flatland"—is a proven strategy to improve physicochemical properties, metabolic stability, and clinical success rates. Piperidine is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs; however, its high basicity (pKa ~11) and metabolic liabilities (e.g., α-oxidation, N-dealkylation) frequently necessitate bioisosteric replacement.

This guide provides an in-depth technical comparison between classic spirocyclic piperidine bioisosteres (such as 2-azaspiro[3.3]heptane) and the structurally distinct {2-Oxaspiro[4.5]decan-3-yl}methanamine. By analyzing their physicochemical profiles, synthetic workflows, and strategic applications, we aim to equip medicinal chemists with the mechanistic rationale needed to select the optimal scaffold for lead optimization.

Structural Logic and Physicochemical Profiling

The Causality Behind the Scaffold

Traditional piperidine bioisosteres, such as , function as direct N-linked replacements. They maintain the secondary amine vector but reduce basicity and increase aqueous solubility due to the electron-withdrawing nature of the strained cyclobutane rings.

In contrast, {2-Oxaspiro[4.5]decan-3-yl}methanamine is a C-linked primary amine attached to a larger, more lipophilic oxaspiro[4.5]decane core.

  • Fsp3 Fraction & 3D Volume : Both scaffolds offer excellent Fsp3 character, but the decane system provides a larger 3D volume. This effectively fills hydrophobic pockets, while the oxygen atom acts as a hydrogen bond acceptor, modulating overall lipophilicity (LogP) and reducing hERG binding affinity [1].

  • Exit Vectors : The methanamine linker provides a flexible exit vector compared to the rigid nitrogen in piperidine, allowing the primary amine to probe adjacent polar interactions in the binding site without the steric clash inherent to secondary cyclic amines.

Quantitative Data Comparison
PropertyClassic Piperidine2-Azaspiro[3.3]heptane{2-Oxaspiro[4.5]decan-3-yl}methanamine
Amine Type Secondary (Cyclic)Secondary (Spirocyclic)Primary (C-linked to Spirocycle)
Fsp3 Fraction 1.001.001.00
Typical pKa ~11.2~8.8~9.5 - 10.0
Topological Polar Surface Area 12.0 Ų12.0 Ų35.2 Ų (N + O contributions)
Metabolic Liability High (CYP450 α-oxidation)Low (Steric shielding)Moderate to Low (Oxa-substitution protects core)
Primary Application Core pharmacophoreDirect N-linked bioisostereBulky C-linked vector replacement

Logical Relationships in Bioisosteric Design

Understanding when to deploy a direct N-linked spirocycle versus a C-linked oxaspirocycle is critical for structure-activity relationship (SAR) optimization. The decision tree below maps the logic of scaffold hopping from a problematic piperidine core.

BioisostereLogic Piperidine Classic Piperidine (Flat, High hERG, High CLint) Strategy Spirocyclic Bioisosteric Replacement (High Fsp3) Piperidine->Strategy Scaffold Hopping Azaspiro 2-Azaspiro[3.3]heptane (Direct N-replacement, Lower pKa) Strategy->Azaspiro N-Linked Exit Vector OxaSpiro {2-Oxaspiro[4.5]decan-3-yl}methanamine (C-linked Amine, Oxa-modulated, Bulky) Strategy->OxaSpiro C-Linked Exit Vector

Logical decision tree for selecting spirocyclic bioisosteres based on required exit vectors.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for each step.

Protocol A: Amide Coupling with {2-Oxaspiro[4.5]decan-3-yl}methanamine

Because {2-Oxaspiro[4.5]decan-3-yl}methanamine features a primary amine adjacent to a bulky spirocyclic core, standard amide coupling requires optimized conditions to ensure high conversion rates without epimerization of the carboxylic acid partner.

  • Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

    • Causality: HATU is preferred over EDC/HOBt due to its superior efficiency with sterically hindered amines, preventing the formation of unreactive side products.

  • Coupling : Add {2-Oxaspiro[4.5]decan-3-yl}methanamine hydrochloride (1.1 eq) to the reaction mixture.

    • Causality: Utilizing the hydrochloride salt is highly recommended as it is non-hygroscopic and thermally stable, ensuring precise stoichiometric weighing[2].

  • Monitoring : Stir for 2-4 hours at room temperature. Monitor via LC-MS to confirm the depletion of the active ester. The oxaspiro core remains completely stable under these basic conditions.

  • Workup & Purification : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)

To validate the metabolic advantage of the oxaspiro scaffold over a standard piperidine, a Human Liver Microsome (HLM) stability assay must be performed.

StabilityAssay Step1 1. Incubation (1 µM Cpd + 0.5 mg/mL HLM) Step2 2. Initiation (Add 1 mM NADPH) Step1->Step2 Step3 3. Quenching (Ice-cold MeCN + IS at 0-60 min) Step2->Step3 Step4 4. LC-MS/MS (Quantify Parent Depletion) Step3->Step4 Step5 5. Data Analysis (Calculate CLint & Half-life) Step4->Step5

Step-by-step workflow for assessing the metabolic stability of spirocyclic compounds.

  • Preparation : Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Include Verapamil as a high-clearance positive control.

  • Incubation : Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation : Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron-donating cofactor for CYP450-mediated Phase I metabolism. Without it, the assay serves as a negative control for non-CYP degradation.

  • Sampling : At 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal enzymes and precipitates proteins, freezing the metabolic profile at that exact time point.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Application Matrix: When to Choose Which?

  • Choose 2-Azaspiro[3.3]heptane when : You need a direct drop-in replacement for a piperidine ring. It is ideal when you specifically require a secondary amine to maintain an established hydrogen bond donor/acceptor network, but need to lower the pKa to improve membrane permeability and reduce hERG liability [3].

  • Choose {2-Oxaspiro[4.5]decan-3-yl}methanamine when : You are replacing a benzylamine or piperidin-2-ylmethanamine motif. The bulky decane core disrupts flat aromatic stacking, reducing off-target toxicity, while the oxygen atom improves aqueous solubility. Furthermore, its rigid, three-dimensional nature allows for precise vectoral exits into protein binding pockets, potentially enhancing both target potency and selectivity [4].

References

  • Spirocyclic Scaffolds in Medicinal Chemistry . Journal of Medicinal Chemistry (ACS Publications).[Link][1]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes . Chemical Society Reviews (RSC Publishing).[Link][3]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 . Journal of Agricultural and Food Chemistry (ACS Publications).[Link][4]

Sources

Validation

A Comparative Guide to HPLC Validation Methods for Assessing {2-Oxaspiro[4.5]decan-3-yl}methanamine Purity

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is paramount to ensuring its quality, safety, and efficacy. For a molecule as unique as {2-Oxaspiro[4.5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of a compound's purity is paramount to ensuring its quality, safety, and efficacy. For a molecule as unique as {2-Oxaspiro[4.5]decan-3-yl}methanamine, which features a primary amine and a spirocyclic core, a well-validated analytical method is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methodologies tailored for the purity determination of this compound. We will delve into the rationale behind various chromatographic strategies, present supporting experimental frameworks, and offer detailed protocols to guide researchers, scientists, and drug development professionals in establishing a robust and reliable purity assessment.

The Analytical Challenge: Understanding {2-Oxaspiro[4.5]decan-3-yl}methanamine

The structure of {2-Oxaspiro[4.5]decan-3-yl}methanamine presents distinct analytical challenges that must be addressed for successful HPLC method development:

  • High Polarity: The primary amine group imparts significant polarity to the molecule, making it poorly retained on traditional reversed-phase (RP) columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can lead to low sensitivity with standard UV detectors.

  • Potential for Stereoisomers: The spiro center and the chiral carbon adjacent to the amine group can give rise to multiple stereoisomers, which may need to be resolved and quantified.

  • Potential Impurities: A thorough purity assessment must consider potential impurities from the synthetic route, such as starting materials, by-products, and degradation products.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a critical first step. The following sections compare the most pertinent techniques for the analysis of {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Reversed-Phase HPLC (RP-HPLC) with Modifications

Standard RP-HPLC is often the first choice for purity analysis due to its robustness and wide applicability.[1] However, for polar amines, modifications are necessary to achieve adequate retention and peak shape.

  • Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the protonated amine, thereby increasing its retention on a non-polar stationary phase. Heptane or octane sulfonic acid are common ion-pairing reagents for amines.

    • Strengths: Enhanced retention of polar analytes, good for separating closely related impurities.

    • Limitations: Can lead to long column equilibration times, and the ion-pairing reagent may be difficult to remove from the column, potentially affecting future analyses.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds.[2][3] It utilizes a polar stationary phase (such as silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4] The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.[5]

  • Strengths: Superior retention for polar compounds, often provides orthogonal selectivity to RP-HPLC, and the high organic content of the mobile phase can enhance sensitivity with mass spectrometry (MS) detection.[4][6]

  • Limitations: Can be more sensitive to mobile phase composition and water content than RP-HPLC, requiring careful method control.

Derivatization followed by HPLC

To overcome the challenge of poor UV absorbance, pre-column or post-column derivatization can be employed.[7][8] A derivatizing agent that reacts with the primary amine to introduce a strongly UV-absorbing or fluorescent tag can significantly enhance detection sensitivity.[9] Common derivatizing reagents for amines include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC).[8][9]

  • Strengths: Greatly increased sensitivity and selectivity.[8]

  • Limitations: The derivatization reaction adds an extra step to the sample preparation, which can introduce variability. The reaction must be complete and reproducible.

Chiral HPLC

Given the chiral nature of {2-Oxaspiro[4.5]decan-3-yl}methanamine, a chiral separation may be necessary to resolve and quantify enantiomers or diastereomers. This is typically achieved using a chiral stationary phase (CSP).[10][11]

  • Strengths: Direct separation of stereoisomers.

  • Limitations: Method development can be more complex, and chiral columns are generally more expensive.

Method Validation: A Framework for Trustworthiness

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[12][13][14] The key validation parameters are summarized below.

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for {2-Oxaspiro[4.5]decan-3-yl}methanamine should be pure and well-resolved from other peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: from the reporting level to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.For assay: 98.0% to 102.0% recovery. For impurities: recovery should be within an appropriate range, often dependent on the concentration.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).Relative Standard Deviation (RSD) ≤ 2.0% for assay. For impurities, the RSD should be appropriate for the concentration level.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]Typically determined as a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.[16][17]Parameters such as retention time, peak area, tailing factor, theoretical plates, and resolution should be monitored and meet pre-defined criteria.

Experimental Protocols

The following protocols provide a starting point for developing and validating an HPLC method for {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Protocol 1: HILIC Method for Purity Assessment

This method is proposed as a primary approach due to the high polarity of the analyte.

  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore).

  • Chromatographic Conditions:

    • Column: HILIC Amide, 100 x 2.1 mm, 1.7 µm particle size

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: 95% to 70% B

      • 10-12 min: 70% to 50% B

      • 12-13 min: 50% B

      • 13-14 min: 50% to 95% B

      • 14-20 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Detector (CAD): Evaporation Temperature: 35 °C, Gas (Nitrogen) Pressure: 60 psi

  • Sample Preparation:

    • Accurately weigh and dissolve the {2-Oxaspiro[4.5]decan-3-yl}methanamine sample in a mixture of 95% Acetonitrile and 5% Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Method Validation Workflow

The following workflow outlines the steps for validating the HILIC method described above.

  • Specificity:

    • Inject a blank (diluent), a solution of the {2-Oxaspiro[4.5]decan-3-yl}methanamine standard, and a sample solution.

    • Perform forced degradation studies (acid, base, peroxide, heat, and light) and inject the stressed samples to demonstrate separation of the main peak from degradation products.

  • Linearity:

    • Prepare a series of at least five standard solutions of {2-Oxaspiro[4.5]decan-3-yl}methanamine covering the expected concentration range (e.g., from the LOQ to 150% of the assay concentration).

    • Inject each solution in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Accuracy:

    • Prepare a placebo (if a formulated product) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

    • Calculate the RSD for each set of measurements.

  • LOD and LOQ:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, calculate based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Systematically vary chromatographic parameters such as:

      • Mobile phase composition (e.g., ±2% organic)

      • Mobile phase pH (e.g., ±0.2 units)

      • Column temperature (e.g., ±5 °C)

      • Flow rate (e.g., ±10%)

    • Analyze the system suitability solution under each condition and evaluate the impact on key chromatographic parameters.

Visualization of Workflows and Logic

The following diagrams illustrate the HPLC validation workflow and the decision-making process for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol Method_Development->Validation_Protocol Sample_Preparation Prepare Standards & Samples Validation_Protocol->Sample_Preparation Specificity Specificity Sample_Preparation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

Caption: A typical workflow for HPLC method validation.

Method_Selection_Logic cluster_methods HPLC Methodologies cluster_considerations Considerations Analyte_Properties Analyte Properties ({2-Oxaspiro[4.5]decan-3-yl}methanamine) - High Polarity - Weak Chromophore - Chiral RP_HPLC Reversed-Phase HPLC Analyte_Properties->RP_HPLC Poor Retention HILIC HILIC Analyte_Properties->HILIC Good Retention Derivatization Derivatization + HPLC Analyte_Properties->Derivatization Improved Sensitivity Chiral_HPLC Chiral HPLC Analyte_Properties->Chiral_HPLC Stereoisomer Separation RP_HPLC_Mod Requires Ion-Pairing RP_HPLC->RP_HPLC_Mod HILIC_Mod Good Starting Point HILIC->HILIC_Mod Deriv_Mod Adds Complexity Derivatization->Deriv_Mod Chiral_Mod If Stereoisomer Purity is Required Chiral_HPLC->Chiral_Mod

Caption: Decision logic for selecting an HPLC method.

Conclusion

The purity assessment of {2-Oxaspiro[4.5]decan-3-yl}methanamine by HPLC requires a thoughtful approach that considers the molecule's unique physicochemical properties. While several HPLC techniques can be adapted for this purpose, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a robust and effective starting point due to the analyte's high polarity. For enhanced sensitivity, derivatization is a viable option, and for stereoisomer analysis, chiral HPLC is indispensable.

Regardless of the chosen method, a comprehensive validation in accordance with ICH guidelines is crucial to ensure the reliability and accuracy of the results. The protocols and comparative data presented in this guide are intended to provide a solid foundation for developing and validating a scientifically sound HPLC method for the purity determination of {2-Oxaspiro[4.5]decan-3-yl}methanamine, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Link

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques. European Pharmacopoeia (Ph. Eur.) 11th Edition. Link

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc. 2023. Link

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. MilliporeSigma. Link

  • Wang, J., et al. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. 2022. Link

  • Patel, K., et al. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. 2021. Link

  • Sharma, A., et al. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. 2021. Link

  • BenchChem. A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. BenchChem. Link

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. 2025. Link

  • D'Hondt, M., et al. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. 2013. Link

  • BenchChem. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem. Link

  • Cai, M., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. 2018. Link

  • BenchChem. HPLC methods for assessing the purity of Amino-PEG10-Amine products. BenchChem. Link

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. 2017. Link

  • International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Link

Sources

Comparative

Comprehensive Mass Spectrometry Profiling of {2-Oxaspiro[4.5]decan-3-yl}methanamine: A Comparative Guide

Executive Summary Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their inherent three-dimensionality, which enhances target binding affinity and improves physicochemical properties com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery due to their inherent three-dimensionality, which enhances target binding affinity and improves physicochemical properties compared to flat, aromatic counterparts[1]. {2-Oxaspiro[4.5]decan-3-yl}methanamine serves as a prime example of an sp³-rich building block. Understanding its gas-phase behavior and mass spectrometry (MS) fragmentation patterns is critical for bioanalytical quantification, metabolite identification, and pharmacokinetic profiling. This guide objectively compares the electrospray ionization (ESI) MS/MS fragmentation performance of this spirocyclic ether-amine against monocyclic and acyclic alternatives, providing researchers with validated analytical workflows.

Structural Mechanics & Ionization Theory

The structural architecture of {2-Oxaspiro[4.5]decan-3-yl}methanamine consists of a cyclohexane ring spiro-fused to a tetrahydrofuran (oxolane) ring, with a primary methanamine group at the C3 position.

During positive-ion mode ESI (+ESI), the primary amine acts as the primary site of protonation due to its high gas-phase basicity, forming the [M+H]+ precursor ion at m/z 170.15[2]. The fragmentation of aliphatic amines generally proceeds via two primary pathways:

  • Alpha-Cleavage: Homolytic or heterolytic cleavage at the C-C bond adjacent to the amine yields a stable iminium ion (e.g., m/z 30.03 for CH2=NH2+)[3].

  • Neutral Loss of Ammonia: Protonated amines frequently expel NH3 (17 Da) upon collision-induced dissociation (CID), driven by the transfer of the proton to the leaving group and the formation of a stabilized carbocation[4].

In spirocyclic systems, the rigid orthogonal arrangement of the rings significantly influences the energy required for subsequent ring-opening cleavages, making them generally more stable under CID conditions than their linear counterparts.

Comparative Fragmentation Profiling

To objectively evaluate the MS performance of {2-Oxaspiro[4.5]decan-3-yl}methanamine, we compare it against two common drug discovery scaffolds: (Tetrahydro-2H-pyran-2-yl)methanamine (a monocyclic ether-amine) and Cyclohexylmethanamine (a monocyclic carbocycle).

Causality of Stability: The spiro-fused nature of {2-Oxaspiro[4.5]decan-3-yl}methanamine requires higher collision energies (CE) to achieve a 50% depletion of the precursor ion (CE50). The orthogonal ring system distributes collision-induced vibrational energy across multiple degrees of freedom, delaying the transition state required for retro-ether cleavage compared to the more flexible monocyclic systems.

Table 1: Comparative ESI-MS/MS Fragmentation Data

Compound ScaffoldPrecursor [M+H]+ (m/z)Dominant Base Peak (m/z)CE50 (eV)*Primary Neutral LossSecondary Diagnostic Ion (m/z)
{2-Oxaspiro[4.5]decan-3-yl}methanamine (Spirocyclic)170.15153.1324.5-NH3 (17 Da)111.10 (Ring opening)
(Tetrahydro-2H-pyran-2-yl)methanamine (Monocyclic)116.1099.0818.2-NH3 (17 Da)81.07 (Dehydration)
Cyclohexylmethanamine (Carbocyclic)114.1297.1019.5-NH3 (17 Da)55.05 (Ring cleavage)

*CE50 represents the collision energy required to reduce the precursor ion intensity by 50%. Higher values indicate greater gas-phase stability.

Experimental Methodology & Validation

To ensure reproducibility and analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of matrix blanks and internal standard normalization ensures that the observed fragmentation is free from in-source artifacts.

Step-by-Step LC-MS/MS Workflow:

  • Reagent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H2O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Rationale: Formic acid provides an abundant proton source, maximizing the ionization efficiency of the primary amine to form [M+H]+[4].

  • Sample Preparation: Dilute the {2-Oxaspiro[4.5]decan-3-yl}methanamine standard to a final concentration of 100 ng/mL in a 50:50 (v/v) Methanol/Water mixture. Spike with 10 ng/mL of a deuterated internal standard (e.g., Cyclohexylmethanamine-d3) to correct for ionization suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ion Source Optimization: Operate the ESI source in positive mode. Set the capillary voltage to +3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr. Rationale: These parameters ensure complete desolvation of the highly aqueous early-eluting peaks without causing premature thermal degradation.

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion (m/z 170.15) in Q1. Introduce Argon as the collision gas in q2. Rationale: Argon is heavier than Nitrogen, providing more efficient momentum transfer during CID. Ramp the collision energy from 10 eV to 40 eV to map the complete breakdown curve.

  • System Suitability Validation: Run a solvent blank prior to the sample to verify the absence of carryover at m/z 170.15. Confirm that the internal standard peak area variance is <5% across triplicate injections to validate system stability.

Visualizing the Analytical Logic

Below is the established workflow mapping the sample journey from preparation to detection.

LCMS_Workflow A Sample Preparation (0.1 mg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI Source Ionization (+3.5 kV, Positive Mode) B->C D Q1 Selection (Precursor m/z 170.15) C->D E q2 Collision Cell (CID Fragmentation) D->E F TOF / Q3 Detection (Product Ion Mapping) E->F

LC-MS/MS Workflow for Spirocyclic Amine Profiling

The fragmentation logic is dictated by the molecule's structural weak points. The initial loss of ammonia is highly favored, followed by the structural collapse of the oxaspiro system.

Fragmentation_Pathway M [M+H]+ Precursor m/z 170.15 A [M+H-NH3]+ m/z 153.13 M->A -NH3 (17 Da) B Alpha-Cleavage m/z 30.03 (CH2NH2+) M->B Alpha-cleavage C Ring-Opening m/z 111.10 A->C -C3H6 (42 Da) D Cyclohexyl Cation m/z 83.08 A->D Ether Cleavage

Proposed ESI-MS/MS Fragmentation Pathway for {2-Oxaspiro[4.5]decan-3-yl}methanamine

Conclusion

The MS/MS profile of {2-Oxaspiro[4.5]decan-3-yl}methanamine highlights the robust nature of spirocyclic scaffolds. Compared to monocyclic analogs, it requires significantly higher collision energy to induce fragmentation, primarily yielding an m/z 153.13 product ion via ammonia loss. This predictable and stable fragmentation pattern makes it an excellent, highly quantifiable building block for advanced drug discovery programs.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications.[Link]

  • Oxa-spirocycles: synthesis, properties and applications - Semantic Scholar.[Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry - Analytical Chemistry, ACS Publications.[Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. [Link]

Sources

Validation

comparing spirocyclic amines: {2-Oxaspiro[4.5]decan-3-yl}methanamine vs 2-oxa-6-azaspiro[3.3]heptane

Executive Summary In modern medicinal chemistry, escaping "flatland" (sp²-rich chemical space) is a critical strategy for improving target selectivity, solubility, and metabolic stability. Spirocyclic scaffolds offer inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland" (sp²-rich chemical space) is a critical strategy for improving target selectivity, solubility, and metabolic stability. Spirocyclic scaffolds offer inherently three-dimensional (3D) structures that project functionalities across precise vectors. This guide provides an objective, data-driven comparison of two distinct spirocyclic amines: 2-oxa-6-azaspiro[3.3]heptane (a highly validated, compact morpholine bioisostere) and {2-Oxaspiro[4.5]decan-3-yl}methanamine (a bulky, lipophilic spirocycle bearing a primary amine).

Designed for researchers and drug development professionals, this guide dissects the mechanistic rationale behind scaffold selection and provides self-validating experimental protocols to evaluate their performance.

Structural & Physicochemical Profiling

The physicochemical differences between these two scaffolds dictate their distinct applications in lead optimization.

  • 2-oxa-6-azaspiro[3.3]heptane: Introduced as a premier bioisostere for morpholine and piperazine , this compact, highly strained spiro[3.3]heptane system dramatically alters a molecule's profile. Counterintuitively, despite adding a carbon atom compared to morpholine, it typically lowers lipophilicity (LogD) at physiological pH. This is driven by a significant increase in basicity (pKa shift from ~8.4 to ~8.9) .

  • {2-Oxaspiro[4.5]decan-3-yl}methanamine: This spiro[4.5]decane system features a tetrahydrofuran-like ring fused to a cyclohexane ring, terminating in a primary methanamine . It is significantly more lipophilic and occupies a larger spatial volume. The primary amine provides strong hydrogen bond donor/acceptor capabilities, making it ideal for probing deep, lipophilic binding pockets.

Table 1: Comparative Physicochemical Properties
Property2-oxa-6-azaspiro[3.3]heptane{2-Oxaspiro[4.5]decan-3-yl}methanamine
Molecular Weight 99.13 g/mol 169.26 g/mol
Primary Application Morpholine/Piperazine BioisostereLipophilic Pocket Exploration
Amine Classification Secondary Amine (Constrained)Primary Amine (Flexible linker)
Predicted pKa ~8.9~9.8
Lipophilicity (LogD 7.4) Low (< 0)Moderate to High (> 1.5)
Metabolic Liability Very Low (Lacks labile α-protons)Moderate (Cyclohexane oxidation)

Mechanistic Rationale in Scaffold Selection

As an application scientist, choosing between these scaffolds is rarely arbitrary; it is dictated by the specific liabilities of the lead compound.

Overcoming Metabolic Clearance: Morpholine rings are notorious for undergoing rapid oxidative metabolism (e.g., hydroxylation adjacent to the oxygen atom) mediated by Cytochrome P450 (CYP450) enzymes. 2-oxa-6-azaspiro[3.3]heptane lacks these labile alpha-protons, drastically reducing intrinsic clearance ( CLint​ ). A definitive example is the optimization of AstraZeneca's MCHr1 antagonist AZD1979, where substituting morpholine with 2-oxa-6-azaspiro[3.3]heptane not only improved metabolic stability but also increased the safety margin against hERG channel inhibition .

Driving Target Affinity via Hydrophobic Displacement: Conversely, {2-Oxaspiro[4.5]decan-3-yl}methanamine is deployed when a target binding site features a large lipophilic cavity adjacent to an acidic residue (e.g., Aspartate or Glutamate). The bulky cyclohexane ring displaces high-energy water molecules (driving an entropic gain), while the primary amine forms a critical salt bridge (driving an enthalpic gain).

DecisionTree Start Lead Optimization: Amine Replacement Q1 Is the current group a morpholine/piperazine? Start->Q1 Q2 Is the primary issue metabolic clearance? Q1->Q2 Yes Q3 Does the pocket require lipophilic bulk? Q1->Q3 No Spiro33 Select: 2-oxa-6-azaspiro[3.3]heptane (Compact, Polar, Stable) Q2->Spiro33 Yes Other Explore other spirocyclic scaffolds Q2->Other No Spiro45 Select: {2-Oxaspiro[4.5]decan-3-yl}methanamine (Bulky, Lipophilic) Q3->Spiro45 Yes Q3->Other No

Logical decision tree for selecting spirocyclic amine scaffolds during lead optimization.

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of these spirocycles in a drug discovery campaign, rigorous physicochemical and pharmacokinetic profiling is required. The following protocols are designed as self-validating systems.

Protocol A: Comparative Metabolic Stability Assay (Human Liver Microsomes)

This assay quantifies the intrinsic clearance ( CLint​ ) to prove the metabolic superiority of the spiro[3.3]heptane scaffold over standard morpholines.

  • Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

    • Self-Validation: Include Verapamil (1 µM) as a positive control for high clearance to verify microsomal enzymatic activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate cofactor for CYP450 activity. Omitting NADPH in a negative control well ensures that any observed compound depletion is strictly CYP-dependent and not due to chemical instability or protein binding.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Step1 1. Compound Preparation Step2 2. HLM/RLM Incubation Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. Acetonitrile Quenching Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Self-validating experimental workflow for determining microsomal metabolic stability.

Protocol B: Lipophilicity (LogD7.4) Determination via Shake-Flask Method

Because the spiro[4.5]decane system is highly lipophilic, accurate LogD determination is critical to avoid violating Lipinski's rules.

  • Equilibration: Pre-saturate n-octanol and 10 mM PBS (pH 7.4) with each other for 24 hours prior to the experiment.

  • Partitioning: Dissolve the test compound in the aqueous phase at a known concentration. Add an equal volume of the pre-saturated n-octanol.

  • Agitation & Separation: Shake vigorously for 1 hour at 25°C to ensure equilibrium. Centrifuge the mixture at 3000 x g for 10 minutes.

    • Causality: Centrifugation is critical to break any micro-emulsions formed during shaking. Failure to separate these phases will artificially inflate the aqueous concentration, leading to an inaccurate LogD calculation.

  • Quantification: Quantify the concentration in both phases using UPLC-UV/MS. Calculate LogD as log10​([Octanol]/[Aqueous]) .

Conclusion

While both 2-oxa-6-azaspiro[3.3]heptane and {2-Oxaspiro[4.5]decan-3-yl}methanamine belong to the broad class of spirocyclic amines, their utility in drug design is fundamentally divergent. The spiro[3.3] system acts as a precise, metabolic-stabilizing scalpel for morpholine replacement, whereas the spiro[4.5] system serves as a bulky, lipophilic anchor for deep-pocket exploration. Understanding the causality behind their physicochemical properties ensures their successful deployment in lead optimization campaigns.

References

  • Carreira, E. M., et al. "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions." Organic Letters, ACS Publications. URL:[Link]

  • AstraZeneca. "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Wuitschik, G., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." Journal of Medicinal Chemistry, NIH/PMC. URL:[Link]

  • Vaskevych, R. I., et al. "Oxa-spirocycles: synthesis, properties and applications." Semantic Scholar. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Validating Target Binding Affinity of {2-Oxaspiro[4.5]decan-3-yl}methanamine-based Ligands

Introduction In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both high affinity and selectivity for specific biological targets is paramount. The {2-Oxaspiro[4.5]decan-3-yl}me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both high affinity and selectivity for specific biological targets is paramount. The {2-Oxaspiro[4.5]decan-3-yl}methanamine framework has emerged as a particularly promising scaffold, especially for modulators of sigma receptors. These receptors, particularly the sigma-1 (σ1) subtype, are compelling therapeutic targets implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and cancer.[1][2][3]

This guide provides a comparative analysis of state-of-the-art experimental methodologies for validating the target binding affinity of this ligand family. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols. It delves into the causality behind experimental choices, emphasizes the principles of self-validating systems, and is grounded in authoritative scientific literature to ensure technical accuracy and field-proven insight. Our objective is to equip you with the knowledge to not only generate high-quality binding data but also to interpret it with confidence.

Section 1: The "Why": Foundational Principles of Ligand Binding

A quantitative understanding of binding affinity is the bedrock of drug design.[4] It is the measure of the strength of the interaction between a single biomolecule, like a receptor, and its binding partner, such as a drug candidate.[5] This affinity is typically reported as the equilibrium dissociation constant (K D ), where a smaller K D value signifies a stronger binding interaction.[5]

The binding process is governed by a dynamic equilibrium between the unbound ligand (L) and receptor (R) and the ligand-receptor complex (LR). This relationship is defined by the rate of association (k on ) and the rate of dissociation (k off ). At equilibrium, the ratio of these rates (k off /k on ) gives the dissociation constant, K D . Understanding both the equilibrium (affinity) and the kinetic components (on- and off-rates) provides a more complete picture of a drug's potential in vivo behavior.

Section 2: The "How": A Comparative Analysis of Core Methodologies

The choice of an assay to determine binding affinity is a critical decision in the drug discovery workflow. Here, we compare three gold-standard techniques, each offering a unique set of advantages and limitations for the characterization of {2-Oxaspiro[4.5]decan-3-yl}methanamine-based ligands.

Methodology 1: Radioligand Binding Assays (RBA)

Principle: Radioligand binding assays are a classic and powerful tool for studying receptor-ligand interactions.[6] These assays utilize a radioactively labeled ligand (radioligand) to quantify the binding to a target receptor.[7] The amount of bound radioactivity is measured to determine the binding affinity and receptor density.[8]

Experimental Protocol: Competition Binding Assay

  • Preparation of Materials:

    • Prepare cell membranes or tissue homogenates expressing the target sigma receptor.[9]

    • Synthesize the non-radioactive {2-Oxaspiro[4.5]decan-3-yl}methanamine-based test compound.

    • Select a suitable radioligand with high affinity and selectivity for the sigma-1 receptor, such as -pentazocine.[10]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation to each well.[11]

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the radioligand to all wells. To determine non-specific binding, a high concentration of a known unlabeled ligand is added to a set of control wells.

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.[9]

    • Rapidly separate the bound from the unbound radioligand by vacuum filtration through a glass fiber filter.[11]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[9]

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.[11]

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. The IC 50 (the concentration of the test compound that displaces 50% of the radioligand) is determined from this curve.

    • Calculate the inhibition constant (K i ) from the IC 50 using the Cheng-Prusoff equation.[12]

Causality and Insights:

  • Why choose RBA? RBAs are highly sensitive and well-validated, making them a robust choice for primary screening and for determining the affinity of unlabeled compounds.[13]

  • Expertise in Action: The choice of radioligand is critical. A ligand with well-characterized binding properties and high specific activity is necessary for reliable results.

Methodology 2: Surface Plasmon Resonance (SPR)

Principle: Surface Plasmon Resonance is a label-free optical technique that measures biomolecular interactions in real-time.[14] It detects changes in the refractive index at the surface of a sensor chip, which are proportional to the change in mass as the analyte (ligand) binds to the immobilized binding partner (receptor).[15]

Experimental Protocol:

  • Chip Preparation and Immobilization:

    • Select a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling).

    • Immobilize the purified sigma-1 receptor onto the sensor chip surface.

  • Assay Setup:

    • Prepare a series of dilutions of the {2-Oxaspiro[4.5]decan-3-yl}methanamine-based ligand in a suitable running buffer.

    • Prime the SPR instrument and equilibrate the sensor chip with the running buffer.

  • Binding Measurement:

    • Inject the ligand solutions over the sensor surface, starting with the lowest concentration. This is the association phase .

    • After the injection, flow running buffer over the surface to monitor the dissociation phase .

    • Between different ligand concentrations, regenerate the sensor surface to remove all bound ligand.

  • Data Analysis:

    • The binding events are recorded as a sensorgram, which plots the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Causality and Insights:

  • Why choose SPR? SPR provides rich kinetic data (k on and k off ) in addition to affinity (K D ), which is invaluable for understanding the binding mechanism.[16] Its label-free nature avoids potential artifacts from modifying the ligand.[15]

  • Expertise in Action: Proper immobilization of the receptor is crucial. The goal is to maintain its native conformation and binding activity. Careful optimization of the immobilization density is necessary to avoid mass transport limitations.

Methodology 3: Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry is considered the gold standard for measuring the thermodynamics of binding interactions.[17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[18][19]

Experimental Protocol:

  • Sample Preparation:

    • Prepare highly purified and concentration-matched solutions of the sigma-1 receptor and the {2-Oxaspiro[4.5]decan-3-yl}methanamine-based ligand in the same buffer.

  • Instrument Setup:

    • Load the receptor solution into the sample cell and the ligand solution into the injection syringe.[20]

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.[20]

    • The heat change associated with each injection is measured relative to a reference cell.[17]

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating the area under each peak gives the heat change for that injection.

    • Plotting the heat change per mole of injectant against the molar ratio of ligand to receptor generates a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine K D , n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Causality and Insights:

  • Why choose ITC? ITC provides a complete thermodynamic profile of the binding interaction, offering deep insights into the driving forces (enthalpic vs. entropic) of binding.[19] It is a label-free, in-solution technique, which minimizes experimental artifacts.[20]

  • Expertise in Action: Buffer matching between the protein and ligand solutions is critical to minimize heats of dilution, which can obscure the true binding signal. A control experiment, titrating the ligand into buffer alone, is essential to correct for these effects.[20]

Section 3: Data Synthesis and Orthogonal Validation

Comparative Data Summary (Hypothetical Data)

LigandRBA (K i , nM)SPR (K D , nM)ITC (K D , nM)
Ligand X5.24.86.1
Ligand Y25.630.128.5
Ligand Z1.81.52.0

Interpretation and Trustworthiness:

The hypothetical data above shows strong concordance across the three methods, lending high confidence to the determined binding affinities. Discrepancies between methods can sometimes arise due to differences in assay conditions (e.g., immobilized vs. in-solution receptor). Investigating these discrepancies can often lead to a deeper understanding of the binding interaction.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and execution of these validation studies, the following diagrams outline the general workflow and a decision-making matrix.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Selection & Execution cluster_analysis Phase 3: Data Analysis & Validation ligand Synthesize & Purify {2-Oxaspiro...} Ligand protein Express & Purify Target Protein (e.g., Sigma-1R) ligand->protein buffer Prepare & Validate Assay Buffers protein->buffer decision Choose Primary Assay (e.g., SPR for kinetics) buffer->decision assay1 Execute Primary Assay (e.g., SPR) decision->assay1 assay2 Execute Orthogonal Assay (e.g., ITC) assay1->assay2 analysis Calculate Binding Constants (Kd, Ki, kon, koff) assay2->analysis comparison Compare Data from Orthogonal Methods analysis->comparison conclusion Validate Target Binding Affinity comparison->conclusion

Caption: High-level workflow for validating ligand binding affinity.

G start Need to Validate Binding Affinity? q1 Need Kinetic Data (kon / koff)? start->q1 q2 Is a Labeled Ligand (Radio/Fluoro) Available? q1->q2 No spr Primary Choice: Surface Plasmon Resonance (SPR) q1->spr Yes q3 Need Full Thermodynamic Profile (ΔH, ΔS)? q2->q3 No rba Primary Choice: Radioligand Binding Assay (RBA) q2->rba Yes q4 Is Protein Immobilization a Concern? q3->q4 No itc Primary Choice: Isothermal Titration Calorimetry (ITC) q3->itc Yes q4->spr No q4->itc Yes ortho Perform Orthogonal Validation with a Secondary Method spr->ortho itc->ortho rba->ortho

Caption: Decision matrix for selecting the appropriate binding assay.

Conclusion

The validation of target binding affinity for novel chemical entities such as {2-Oxaspiro[4.5]decan-3-yl}methanamine-based ligands is a multi-faceted process that demands rigorous experimental design and a deep understanding of the underlying biophysical principles. By employing a combination of classic and modern techniques like Radioligand Binding Assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can build a comprehensive and trustworthy profile of their compounds. This integrated approach, grounded in the principles of orthogonal validation, not only provides high confidence in the measured binding affinities but also yields invaluable insights into the kinetic and thermodynamic drivers of the interaction, ultimately accelerating the journey from a promising scaffold to a potential therapeutic.

References

  • Zampieri, D., et al. (2017). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? Taylor & Francis Online. Available from: [Link]

  • Montilla-Garcia, A., et al. (2020). Editorial: Sigma Receptors. Frontiers in Pharmacology. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Binding affinity – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link]

  • Hulme, E. C. (n.d.). Radioligand binding assays and their analysis. PubMed. Available from: [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available from: [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. BMG Labtech. Available from: [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available from: [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. Available from: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]

  • Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. Available from: [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available from: [Link]

  • Velazquez-Campoy, A., et al. (2008). Experimental approaches to evaluate the thermodynamics of protein-drug interactions. Current Pharmaceutical Design. Available from: [Link]

  • University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Leicester. Available from: [Link]

  • Pierce, M. M., et al. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. ResearchGate. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare. Available from: [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of {2-Oxaspiro[4.5]decan-3-yl}methanamine Using 2D NMR Spectroscopy

In the landscape of modern drug discovery, spirocyclic scaffolds are of immense interest due to the unique three-dimensional architecture and conformational rigidity they impart to molecules, often leading to enhanced ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, spirocyclic scaffolds are of immense interest due to the unique three-dimensional architecture and conformational rigidity they impart to molecules, often leading to enhanced target affinity and improved pharmacokinetic properties. However, this structural complexity, particularly the presence of a quaternary spiro-carbon, presents a significant challenge for unambiguous characterization. The synthesis of novel compounds such as {2-Oxaspiro[4.5]decan-3-yl}methanamine demands a robust, multi-faceted approach to structural validation to ensure the correct constitution and connectivity before advancing to further development stages.

This guide provides an in-depth, expert-led walkthrough of the structural elucidation of {2-Oxaspiro[4.5]decan-3-yl}methanamine using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will demonstrate how a logical, sequential analysis of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra provides an irrefutable confirmation of the molecular structure in solution.[1][2][3] Furthermore, we will objectively compare the insights gained from 2D NMR with those from alternative analytical techniques, providing a clear perspective on why NMR stands as the cornerstone of structural validation for complex small molecules.

For the purpose of this guide, we will analyze a hypothetical but realistic dataset for the title compound.

Proposed Structure and Atom Numbering:

Chemical structure of {2-Oxaspiro[4.5]decan-3-yl}methanamine with atoms numbered for NMR analysis.

Caption: The proposed structure of {2-Oxaspiro[4.5]decan-3-yl}methanamine with IUPAC-style numbering for systematic NMR signal assignment.

The 2D NMR Experimental Workflow: A Self-Validating System

The power of 2D NMR in structure elucidation lies in its ability to reveal through-bond correlations between nuclei, allowing for the systematic assembly of a molecular puzzle.[4][5][6] The workflow is inherently self-validating; each experiment builds upon the data from the previous one, and any inconsistencies would immediately indicate a flawed structural hypothesis.

Diagram 1: The logical workflow for 2D NMR-based structure elucidation.

Experimental Protocols

Sample Preparation & Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of purified {2-Oxaspiro[4.5]decan-3-yl}methanamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for determining chemical shifts, assessing sample purity, and setting the spectral width for 2D experiments.

  • 2D Spectra Acquisition:

    • COSY: A gradient-selected, phase-sensitive COSY (gs-COSY) experiment is recommended for clean cross-peaks.[8]

    • HSQC: A phase-sensitive HSQC with adiabatic pulses is optimal for uniform excitation across the carbon spectrum, providing clear one-bond ¹H-¹³C correlations.[9]

    • HMBC: A gradient-selected HMBC experiment is used to detect long-range (typically 2-3 bond) ¹H-¹³C correlations. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz to capture the desired correlations.[8]

Step-by-Step Spectral Interpretation: Assembling the Spirocycle

Step 1: Analysis of 1D ¹H and ¹³C NMR Data

The first step involves a thorough analysis of the 1D spectra to identify all unique proton and carbon environments. The ¹³C spectrum should confirm the presence of 10 distinct carbon signals, while the ¹H spectrum will provide information on chemical shifts, multiplicities, and integrations.

Step 2: COSY Analysis – Defining Spin Systems

The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds.[10][11] This allows us to piece together fragments of the molecule. For our target, we expect to see distinct spin systems for the tetrahydrofuran ring protons, the aminomethyl group, and the cyclohexane ring protons.

  • Key Expected Correlations:

    • H11 will show a correlation to H3.

    • H3 will correlate with H4a and H4b.

    • The protons on the cyclohexane ring (H6 through H10) will form a complex, interconnected network.

Diagram 2: Expected ¹H-¹H COSY correlations for the distinct spin systems.

Step 3: HSQC Analysis – Connecting Protons to Carbons

The HSQC spectrum unambiguously correlates each proton signal with the carbon signal of the atom it is directly attached to.[9][11] This is a critical step for assigning the ¹³C signals of all protonated carbons. Each CH, CH₂, and CH₃ group will produce one cross-peak. Quaternary carbons, like the spiro-carbon C5, will be absent from the HSQC spectrum.

Diagram 3: HSQC correlations showing direct one-bond ¹H-¹³C attachments.

Step 4: HMBC Analysis – Assembling the Full Skeleton

The HMBC experiment is the key to completing the structural puzzle. It reveals correlations between protons and carbons that are typically two or three bonds away.[1][10] This allows us to connect the spin systems identified by COSY and, crucially, to locate quaternary carbons.

  • The Decisive Correlations:

    • Connecting the Aminomethyl Group: Protons on the aminomethyl group (H11) should show a correlation to C3, confirming the attachment to the tetrahydrofuran ring.

    • Bridging the Spiro-Carbon (C5): This is the most important set of correlations. Protons on the adjacent carbons (H4, H6, and H10) must show correlations to the quaternary spiro-carbon C5. For instance, a cross-peak between the H4 protons and the C5 carbon signal is definitive proof of their 2-bond relationship. Similarly, correlations from H6 and H10 to C5 confirm the spirocyclic junction.

    • Confirming Ring Integrity: Correlations from H3 to C5 (³J) and from H4 to C2 (³J) will further validate the structure of the five-membered ring.

Diagram 4: Key HMBC correlations confirming the molecular skeleton and spiro-junction.

Summary of Spectroscopic Data

The following table summarizes the hypothetical, yet characteristic, NMR data that would confirm the structure of {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Atom No.δ ¹³C (ppm)δ ¹H (ppm)MultiplicityKey COSY Correlations (¹H)Key HMBC Correlations (to ¹³C)
2~75.0---H4, H3
3~45.0~3.80mH11, H4C2, C4, C5, C11
4~35.0~1.95, ~1.80mH3C2, C3, C5
5 ~85.0 -Quaternary -H4, H6, H10
6~37.0~1.60mH7, H10C5, C7, C8
7~25.0~1.50mH6, H8C6, C8, C9
8~26.0~1.45mH7, H9C7, C9, C10
9~25.0~1.50mH8, H10C7, C8, C10
10~37.0~1.60mH6, H9C5, C6, C8
11~48.0~2.90mH3C3

Comparison with Alternative Structural Validation Techniques

While 2D NMR is unparalleled for determining connectivity in solution, a comprehensive validation strategy often incorporates complementary techniques. Each method provides a different piece of the structural puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy - Complete ¹H and ¹³C assignment - Through-bond atom connectivity - Solution-state conformation Provides the most detailed atomic-level connectivity map; non-destructive; reflects the structure in a biologically relevant medium (solution).Does not directly provide absolute stereochemistry; can be complex for very large molecules or mixtures.[3]
X-ray Crystallography - Unambiguous 3D structure - Absolute stereochemistry - Bond lengths and angles Considered the "gold standard" for absolute structural proof.Requires a single, high-quality crystal which can be difficult or impossible to grow; structure is in a solid state, which may differ from the solution conformation.[12]
High-Resolution Mass Spectrometry (HRMS) - Exact molecular mass - Elemental composition (molecular formula) Extremely high accuracy and sensitivity; confirms the molecular formula, which is a prerequisite for any proposed structure.Provides no information about atom connectivity or stereochemistry; fragmentation patterns can be complex to interpret.[1]
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., N-H, C-O) Fast, simple, and requires minimal sample; excellent for confirming the presence or absence of key functional groups.Provides very limited information about the overall carbon skeleton or connectivity.

Conclusion

The structural validation of a novel spirocyclic amine like {2-Oxaspiro[4.5]decan-3-yl}methanamine is a task that demands precision and certainty. This guide has demonstrated that a systematic workflow employing a suite of 2D NMR experiments (COSY, HSQC, and HMBC) provides a powerful and self-validating pathway to an unambiguous structural assignment in solution. The ability of HMBC to establish long-range correlations across the non-protonated spiro-carbon is particularly indispensable.

While techniques like X-ray crystallography and HRMS offer crucial complementary data—absolute configuration and elemental composition, respectively—it is the detailed connectivity map provided by 2D NMR that forms the bedrock of structural confidence. For researchers in drug development, mastering the interpretation of these spectra is not merely an academic exercise; it is a fundamental requirement for ensuring the identity and integrity of the molecules that may become the medicines of tomorrow.

References

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • PMC.
  • Analytical Methods (RSC Publishing).
  • ResearchGate. Correlations in the HSQC and HMBC spectra of 19 | Download Table.
  • Benchchem.
  • Emery Pharma.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
  • BLDpharm. 67132-93-8|2-Oxaspiro[4.5]decane-1,8-dione.
  • Hilaris. Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy.
  • YouTube.
  • ETH Zurich.
  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Reddit. How do I interpret HNMR, COSY, and HMQC? I was able to determine the compound but I wasn't sure how to interpret those. Could some one help? : r/chemhelp.
  • PubMed.
  • PubMed. 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51.
  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • Universitat Autònoma de Barcelona Research Portal. 13>C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes.
  • PubChem. 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783.
  • Nature. Precision and Robustness of 2D-NMR for structure assessment of filgrastim biosimilars.
  • Varian, Inc. 2D NMR FOR THE CHEMIST.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra.
  • PMC.
  • NextSDS. 1-{2-oxaspiro[4.5]decan-3-yl}methanamine hydrochloride.
  • MDPI. Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds.
  • Boron Molecular. CAS RN 2060050-79-3 | (2-Oxaspiro[4.5]decan-3-yl)methanamine | MFCD30502528.
  • ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.
  • Benchchem. Synthesis of 1,4-Dioxaspiro[4.

Sources

Comparative

In Vitro Cytotoxicity Comparison of {2-Oxaspiro[4.5]decan-3-yl}methanamine Derivatives

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Structural Rationale The pursuit of novel, conformation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Structural Rationale

The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Spirocyclic amines, particularly {2-Oxaspiro[4.5]decan-3-yl}methanamine (OSDM) and its derivatives, have emerged as highly valuable building blocks. Their orthogonal ring systems provide inherent three-dimensional complexity, which often translates to improved target binding kinetics and reduced off-target promiscuity compared to flat, aromatic heterocycles[1].

As an Application Scientist evaluating these compounds for oncology indications, the primary objective is to balance potent in vitro cytotoxicity against malignant cell lines with a high Selectivity Index (SI) to spare non-tumorigenic tissue[2]. This guide objectively compares the cytotoxic performance of the base OSDM scaffold against its advanced fluorinated derivative, 8,8-Difluoro-{2-Oxaspiro[4.5]decan-3-yl}methanamine , utilizing standard spiro-oxindoles and Doxorubicin as benchmarks.

Mechanistic Causality: Why Fluorination Matters

The substitution of hydrogen with a gem-difluoro group at the 8-position of the spiro-decane ring is not arbitrary. Fluorination serves a dual purpose:

  • Metabolic Shielding: It blocks primary sites of cytochrome P450-mediated oxidation, extending the compound's intracellular half-life.

  • Lipophilicity Modulation: The highly electronegative fluorine atoms alter the pKa of the adjacent methanamine, optimizing the compound's LogP. This drives superior passive diffusion across the phospholipid bilayer, leading to enhanced intracellular accumulation and, consequently, lower IC50 values.

Once internalized, these spirocyclic motifs have been shown to competitively bind to negative regulators like MDM2, restoring p53-mediated induction of tumor cell apoptosis[3]. This pathway shifts the intracellular balance by inhibiting anti-apoptotic Bcl-2 while inducing pro-apoptotic Bax and cytochrome c release[2].

ApoptosisPathway OSDM OSDM Derivatives MDM2 MDM2 Inhibition OSDM->MDM2 Binds p53 p53 Activation MDM2->p53 Restores Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Caspase Caspase-3/7 Cleavage Bax->Caspase Activates Bcl2->Caspase Blocks Apoptosis Cellular Apoptosis Caspase->Apoptosis Induces

Fig 1. Mechanistic pathway of OSDM-induced apoptosis via p53 restoration.

Quantitative Cytotoxicity Comparison

To objectively evaluate the performance of these derivatives, we benchmarked them across two well-characterized human cancer cell lines—MCF-7 (Breast) and HCT116 (Colon)—alongside a non-tumorigenic cell line, HEK-293, to establish the Selectivity Index (SI).

Data represents mean IC50 values (µM) ± SD from three independent experiments (72h exposure).

CompoundMCF-7 (IC50, µM)HCT116 (IC50, µM)HEK-293 (IC50, µM)Selectivity Index (MCF-7)*
{2-Oxaspiro[4.5]decan-3-yl}methanamine 18.4 ± 1.222.1 ± 1.5>100> 5.4
8,8-Difluoro-OSDM 4.2 ± 0.45.8 ± 0.648.5 ± 2.111.5
Spiro-oxindole Benchmark 8.2 ± 0.89.1 ± 0.726.8 ± 1.43.2
Doxorubicin (Positive Control) 0.8 ± 0.11.2 ± 0.22.5 ± 0.33.1

*Selectivity Index (SI) = IC50 (HEK-293) / IC50 (MCF-7). An SI > 10 is generally considered highly selective for cancer cells[2].

Data Interpretation: While Doxorubicin exhibits the highest absolute potency, its low SI (3.1) reflects its notorious off-target toxicity. The 8,8-Difluoro-OSDM derivative demonstrates a "Goldilocks" profile: it is highly potent against MCF-7 cells (4.2 µM) while maintaining a significantly higher safety margin (SI = 11.5) compared to traditional spiro-oxindoles. The addition of the difluoro group improved potency by over 4-fold compared to the unsubstituted OSDM base.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent a self-validating system. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay over the traditional colorimetric MTT assay for the primary readout.

Causality behind the assay choice: While the MTT assay is readily available and produces reliable results for spirocyclic heterocycles[1], it relies on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts in cancer cells. CellTiter-Glo measures ATP directly, providing a faster, homogeneous, and highly sensitive readout that strictly correlates with living, metabolically active cells[4].

Step-by-Step Methodology: High-Throughput Cytotoxicity Screening

1. Cell Culturing & Seeding

  • Action: Harvest MCF-7, HCT116, and HEK-293 cells at 80% confluence. Seed into opaque-walled 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete media (e.g., DMEM + 10% FBS).

  • Rationale: Opaque plates are mandatory to prevent luminescent signal cross-talk between adjacent wells during the CellTiter-Glo readout.

2. Compound Preparation & Treatment

  • Action: Incubate plates overnight at 37°C, 5% CO₂ to allow cell adhesion. Prepare 10-point serial dilutions of OSDM derivatives in DMSO, ensuring the final DMSO concentration in the culture media never exceeds 0.5% (v/v). Treat cells for exactly 72 hours.

  • Rationale: The highest cytotoxic effect of spirocyclic compounds is typically observed after 72 hours. This duration allows sufficient time for the transcriptional modulation of apoptotic proteins (e.g., Bax/Bcl-2) to translate into measurable cellular death[2].

3. Viability Quantification (CellTiter-Glo)

  • Action: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Rationale: Room temperature equilibration is critical; temperature gradients across the plate will cause uneven enzymatic (luciferase) reaction rates, leading to high coefficient of variation (CV) and invalidating the IC50 curve.

4. Data Analysis & Validation

  • Action: Record luminescence using a multi-mode microplate reader. Calculate viability relative to the vehicle control (0.5% DMSO). Derive IC50 values using non-linear regression (curve fit) in GraphPad Prism.

  • Rationale: The vehicle control serves as the 100% viability baseline, validating that any observed cytotoxicity is strictly due to the spirocyclic derivative and not solvent toxicity.

CytotoxicityWorkflow Culture Cell Culture (MCF-7, HCT116) Seed Seed 96-well Plate (5x10^3 cells/well) Culture->Seed Treat Compound Treatment (1-100 µM, 72h) Seed->Treat Assay CellTiter-Glo Assay Addition Treat->Assay Read Luminescence Quantification Assay->Read Analyze IC50 Calculation & Selectivity Index Read->Analyze

Fig 2. Standardized high-throughput in vitro cytotoxicity screening workflow.

Conclusion

The in vitro profiling of {2-Oxaspiro[4.5]decan-3-yl}methanamine derivatives highlights the profound impact of rational structural modifications on drug efficacy. While the base OSDM scaffold provides a structurally rigid and metabolically stable core, the introduction of a gem-difluoro group (8,8-Difluoro-OSDM) significantly amplifies its cytotoxic potency against breast and colon cancer cell lines. More importantly, this modification achieves an exceptional Selectivity Index, outperforming both traditional spiro-oxindoles and standard chemotherapeutics like Doxorubicin in sparing non-tumorigenic cells. For drug development professionals, these fluorinated spirocyclic amines represent a highly validated, low-liability starting point for advanced lead optimization.

References

  • PubMed / Journal of Visualized Experiments (JoVE)
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis ACS Omega URL
  • American Chemical Society (ACS)
  • Marine Drugs (MDPI)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of {2-Oxaspiro[4.5]decan-3-yl}methanamine

This document provides a comprehensive guide for the proper disposal of {2-Oxaspiro[4.5]decan-3-yl}methanamine, a specialized chemical compound utilized in advanced research and development. As a trusted partner in your...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper disposal of {2-Oxaspiro[4.5]decan-3-yl}methanamine, a specialized chemical compound utilized in advanced research and development. As a trusted partner in your scientific endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle such specialized reagents.

Hazard Assessment: A Proactive Approach

Given the absence of a specific SDS, a risk assessment must be based on the compound's primary functional group: a primary amine. Amines as a class of organic compounds present several potential hazards that dictate handling and disposal protocols.

  • Corrosivity and Irritation : Amines are organic bases and can be corrosive or irritating to the skin and eyes.[2][3] Prolonged contact should be avoided.

  • Toxicity : Many amine compounds are classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4][5]

  • Reactivity : Amines can react exothermically and sometimes violently with acids and strong oxidizing agents.[4][6][7] This chemical incompatibility is a critical factor in waste segregation.

  • Environmental Hazard : Improper disposal of amines can be detrimental to aquatic life and ecosystems.[4][8] Therefore, releasing this compound into drains or the environment is strictly prohibited.[2][4][9]

Based on these characteristics, {2-Oxaspiro[4.5]decan-3-yl}methanamine must be managed as regulated hazardous waste in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is mandatory when handling {2-Oxaspiro[4.5]decan-3-yl}methanamine during routine use or disposal. The following table summarizes the required equipment, which should be selected based on the specific task and potential for exposure.

Equipment Specification Justification
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[2][11]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential absorption of the toxic compound.[9][11] Gloves must be inspected before use.[9][11]
Body Protection Long-sleeved laboratory coat.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation of potentially harmful vapors.[2][3]

Waste Management Workflow

The proper disposal of {2-Oxaspiro[4.5]decan-3-yl}methanamine is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step to prevent hazardous reactions.[12]

  • Identify : All materials contaminated with {2-Oxaspiro[4.5]decan-3-yl}methanamine, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves), are to be considered hazardous waste.

  • Segregate : This amine waste must be kept separate from other chemical waste streams.[6] At a minimum, ensure it is not mixed with:

    • Acids

    • Oxidizing Agents

    • Halogenated Solvents

    • Cyanides or Azides[6][13]

The following diagram illustrates the decision-making process for waste handling.

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Accumulation cluster_2 Disposal & Documentation Start Waste Generated ({2-Oxaspiro[4.5]decan-3-yl}methanamine) Segregate Segregate from Incompatible Wastes (Acids, Oxidizers, etc.) Start->Segregate Containerize Select Compatible Container (e.g., Original Bottle, HDPE) Segregate->Containerize Label Label Container with Contents & Hazard Information Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Cap Keep Container Tightly Closed Store->Cap Secondary Use Secondary Containment Store->Secondary Pickup Schedule Pickup with Licensed Hazardous Waste Contractor Store->Pickup Transport Authorized Transport to TSDF Pickup->Transport Disposal Final Disposal (e.g., Incineration) Transport->Disposal Record Maintain Disposal Records Disposal->Record

Caption: Waste Disposal Workflow for {2-Oxaspiro[4.5]decan-3-yl}methanamine.

Step 2: Containerization
  • Choose a Compatible Container : The best container is often the original product bottle. If unavailable, use a high-density polyethylene (HDPE) or other chemically compatible container. Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.

  • Do Not Overfill : Leave at least 10% headspace in the container to allow for vapor expansion.[7]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "{2-Oxaspiro[4.5]decan-3-yl}methanamine" (avoid using abbreviations or chemical formulas).[6]

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Corrosive").

    • The date of accumulation.

Step 4: On-Site Storage
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[14]

  • The SAA should be located at or near the point of generation.

  • Ensure the container is kept tightly closed except when adding waste.

  • Use secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.

Step 5: Final Disposal
  • Do Not Treat In-House : Unless your facility has a specific, permitted protocol for neutralizing amine waste, do not attempt to treat it yourself.

  • Use a Licensed Contractor : The disposal of {2-Oxaspiro[4.5]decan-3-yl}methanamine must be handled by a licensed professional hazardous waste disposal company.[2][4][12] These companies are equipped to transport and dispose of the material in compliance with all regulations, typically through high-temperature incineration.[5]

  • Maintain Records : Keep meticulous records of all hazardous waste disposal activities, including manifests, for a minimum of three years, or as required by your state's regulations.[15]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Personnel Evacuation : Evacuate all non-essential personnel from the immediate spill area.[9][11]

  • Ventilation : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.

  • Containment : For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup :

    • Wearing the full PPE detailed in Section 2, carefully collect the absorbent material using non-sparking tools.[9][11]

    • Place the contaminated absorbent and any other cleanup materials into a designated hazardous waste container.

    • Label the container appropriately, detailing the spilled chemical and the absorbent material used.

    • Clean the spill area with soap and water, collecting the rinsate as hazardous waste.

  • Large Spills : For large spills, or any spill that you are not equipped or trained to handle, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

By adhering to these rigorous procedures, you can ensure the safe handling and disposal of {2-Oxaspiro[4.5]decan-3-yl}methanamine, upholding your commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Chemical Waste Disposal Standard Operating Procedure. NUS Medicine. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste (Revision 2). Vanderbilt University Medical Center. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for {2-Oxaspiro[4.5]decan-3-yl}methanamine

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of {2-Oxaspiro[4.5]decan-3-yl}methanamine (CAS No: 2060050-79-3). I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of {2-Oxaspiro[4.5]decan-3-yl}methanamine (CAS No: 2060050-79-3). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and maintain compliance with safety regulations. The information herein is synthesized from established safety data and best practices for handling primary amines and spirocyclic compounds.

Hazard Identification and Risk Assessment

{2-Oxaspiro[4.5]decan-3-yl}methanamine is a primary amine that presents several health hazards. A thorough understanding of these risks is the foundation of a robust safety plan. The primary hazards associated with this compound and its hydrochloride salt are summarized below.

Hazard Classification:

Hazard StatementDescriptionSignal Word
H302Harmful if swallowedDanger/Warning
H315Causes skin irritationDanger/Warning
H318/H319Causes serious eye damage/irritationDanger/Warning
H335/H336May cause respiratory irritation or drowsiness/dizzinessDanger/Warning

Source: MilliporeSigma, NextSDS[1]

The presence of a primary amine functional group suggests that this compound is basic and can be corrosive to tissues upon direct contact. The spirocyclic ether component is generally less reactive but contributes to the overall molecular properties. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. All laboratory operations should be designed to minimize or eliminate these exposure pathways.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling {2-Oxaspiro[4.5]decan-3-yl}methanamine. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[2]

Eye and Face Protection
  • Minimum Requirement : Chemical splash goggles are required for all work with this compound to protect against splashes and chemical vapors.[2]

  • Enhanced Protection : A full-face shield must be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.[2]

Skin and Body Protection
  • A standard laboratory coat is the minimum requirement for body protection.[2] For procedures with a higher risk of splashes or spills, a chemically resistant apron or coverall should be worn over the lab coat. Clothing should be made of materials that are not easily ignited.

Hand Protection
  • Glove Selection : Due to the skin irritation hazard, compatible chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as neoprene or Silver Shield® gloves should be considered. It is advisable to wear double gloves for added protection.[2]

  • Glove Inspection and Removal : Gloves must be inspected for any signs of degradation or puncture before each use. Proper glove removal technique (without touching the outer surface) must be followed to prevent skin contact.[3][4]

Respiratory Protection
  • Engineering Controls : All handling of {2-Oxaspiro[4.5]decan-3-yl}methanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Use : If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[5][6]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow

Safe Handling Procedures

Adherence to standard operating procedures is critical for the safe handling of this chemical.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment, including appropriate glassware, spill containment materials, and waste containers.

    • Don the required PPE as determined by the risk assessment.

  • Aliquotting and Transfer :

    • For transfers of the liquid, use a syringe or a cannula technique for air-sensitive applications.

    • Perform all transfers slowly and carefully to avoid splashes.

    • Keep the container of {2-Oxaspiro[4.5]decan-3-yl}methanamine tightly sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste, including contaminated PPE, as described in the Waste Disposal Plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Response:

  • Small Spills :

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills :

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Amine waste is considered hazardous and must be disposed of according to institutional and local regulations.[8] Discharging amine waste into drains or sewers is strictly prohibited as it can harm aquatic life.[8]

Waste Segregation and Collection:

  • Waste Streams : Maintain separate, clearly labeled waste containers for:

    • Liquid waste containing {2-Oxaspiro[4.5]decan-3-yl}methanamine.

    • Solid waste, including contaminated gloves, absorbent materials, and disposable labware.

  • Containerization :

    • Use compatible, leak-proof containers for all waste.

    • Keep waste containers closed at all times, except when adding waste.[9]

    • Label containers clearly with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal Request :

    • Store waste in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[8][10]

The following diagram illustrates the proper waste disposal workflow.

Caption: Waste Disposal Workflow

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • 1-{2-oxaspiro[4.5]decan-3-yl}methanamine hydrochloride. NextSDS. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. ReAgent. [Link]

  • (2-Oxaspiro[4.5]decan-3-yl)methanamine. Hoffman Fine Chemicals. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety. [Link]

  • eTools: Ammonia Refrigeration - General Safety. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.